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  • Product: 3-(3,5-Dimethylphenyl)benzyl alcohol
  • CAS: 885964-02-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(3,5-Dimethylphenyl)benzyl alcohol

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(3,5-Dimethylphenyl)benzyl alcohol. Designed for researchers, scientists, and profe...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(3,5-Dimethylphenyl)benzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this biphenyl derivative through the lens of NMR spectroscopy. We will explore the theoretical basis for the observed chemical shifts, provide detailed spectral assignments, and outline a robust experimental protocol for data acquisition.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern organic chemistry, offering unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the detailed mapping of the chemical environment of each atom within a molecule. This information is critical for confirming chemical identity, determining purity, and elucidating the three-dimensional structure of newly synthesized compounds. For a molecule such as 3-(3,5-Dimethylphenyl)benzyl alcohol, with its distinct aromatic and aliphatic regions, NMR provides a definitive fingerprint of its structure.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the following atom numbering scheme will be used for 3-(3,5-Dimethylphenyl)benzyl alcohol:

Figure 1. Structure and atom numbering of 3-(3,5-Dimethylphenyl)benzyl alcohol.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-(3,5-Dimethylphenyl)benzyl alcohol is characterized by signals arising from the aromatic protons of the two phenyl rings, the benzylic methylene protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents and the spatial arrangement of the atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(3,5-Dimethylphenyl)benzyl alcohol in CDCl₃

ProtonsChemical Shift (ppm)MultiplicityIntegrationAssignment
-OH~1.5-3.0Broad Singlet1HHydroxyl proton
-CH₃~2.30Singlet6HC1''-H, C1'''-H
-CH₂-~4.55Singlet2HC7-H
Aromatic-H~6.93-7.40Multiplet7HAromatic protons

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent purity.

Detailed ¹H NMR Signal Assignments:
  • Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet due to chemical exchange with trace amounts of water or other protic species in the solvent. Its chemical shift can vary significantly. In a dilute solution in CDCl₃, it is expected to be in the range of 1.5-3.0 ppm. The addition of a drop of D₂O to the NMR tube would cause this signal to disappear, confirming its assignment.[1]

  • Methyl Protons (-CH₃): The two methyl groups on the second phenyl ring are chemically equivalent due to the symmetry of the 3,5-disubstituted pattern. Therefore, they will give rise to a single, sharp singlet with an integration of 6H. Based on data for similar 3,5-dimethylphenyl derivatives, this signal is predicted to appear around 2.30 ppm.[2]

  • Benzylic Methylene Protons (-CH₂-): The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a singlet. The adjacent hydroxyl proton does not typically cause splitting due to rapid exchange.[1] The electronegative oxygen atom deshields these protons, shifting their signal downfield. For benzyl alcohol itself, this signal appears around 4.67 ppm in CDCl₃.[3] In the target molecule, the electronic effects of the 3,5-dimethylphenyl substituent are not expected to significantly alter this value, with an experimental value reported at approximately 4.55 ppm.[2]

  • Aromatic Protons: The seven aromatic protons will appear in the region of 6.93-7.40 ppm. Due to the complex substitution pattern and the potential for restricted rotation between the two phenyl rings, the signals from these protons are likely to overlap, resulting in a complex multiplet.

    • Ring A (monosubstituted): The protons on the benzyl alcohol ring (H-2, H-4, H-5, H-6) will have chemical shifts similar to those of benzyl alcohol, which typically appear as a multiplet between 7.22 and 7.46 ppm.[3]

    • Ring B (trisubstituted): The protons on the 3,5-dimethylphenyl ring (H-2', H-4', H-6') will be influenced by the electron-donating methyl groups. This will cause them to be slightly more shielded (shifted upfield) compared to the protons on Ring A. A singlet corresponding to two protons and another singlet for the single proton are expected, with reported values around 6.93 ppm.[2]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms and their chemical environments. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(3,5-Dimethylphenyl)benzyl alcohol in CDCl₃

CarbonPredicted Chemical Shift (ppm)Assignment
-CH₃~21.5C1'', C1'''
-CH₂-~65.0C7
Aromatic C-H~125.0 - 129.0C2, C4, C5, C6, C2', C4', C6'
Quaternary Aromatic C~138.0 - 142.0C1, C3, C1', C3', C5'
Detailed ¹³C NMR Signal Assignments:
  • Methyl Carbons (-CH₃): The two equivalent methyl carbons will give a single signal at a characteristic upfield chemical shift for sp³-hybridized carbons, predicted to be around 21.5 ppm.

  • Benzylic Methylene Carbon (-CH₂-): The carbon of the methylene group attached to the hydroxyl group will be significantly deshielded by the electronegative oxygen atom. Its signal is expected to appear in the range of 64-65 ppm, similar to the 65.17 ppm signal observed for benzyl alcohol in CDCl₃.[3]

  • Aromatic C-H Carbons: The seven aromatic carbons bonded to hydrogen will have signals in the range of approximately 125.0 to 129.0 ppm. The specific shifts will depend on their position relative to the substituents.

  • Quaternary Aromatic Carbons: The five quaternary carbons (those not bonded to a hydrogen) will also resonate in the aromatic region but are typically weaker in intensity in a standard proton-decoupled spectrum.[4] These include the carbon bearing the methylene group (C1), the carbon linking the two rings (C3), and the carbons of the dimethyl-substituted ring attached to other carbons (C1', C3', C5'). These signals are expected to appear in the more downfield region of the aromatic signals, from approximately 138.0 to 142.0 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 3-(3,5-Dimethylphenyl)benzyl alcohol.

Instrumentation:
  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:
  • Weigh approximately 5-10 mg of the solid 3-(3,5-Dimethylphenyl)benzyl alcohol.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing properties and relatively simple residual solvent signal.[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[5]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:
  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Approximately 15 ppm, centered around 5-6 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.[5]

¹³C NMR Acquisition Parameters:
  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Approximately 220 ppm, from 0 to 220 ppm.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[5]

  • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.

Data Processing:
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals in both the ¹H and ¹³C spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT phase Phase Correction FT->phase calibrate Calibration (TMS) phase->calibrate integrate Integration (¹H) calibrate->integrate peak_pick Peak Picking integrate->peak_pick Final Spectrum Final Spectrum peak_pick->Final Spectrum

Figure 2. Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 3-(3,5-Dimethylphenyl)benzyl alcohol provide a wealth of information that allows for its unambiguous structural confirmation. The predicted chemical shifts and multiplicities, based on established principles of NMR spectroscopy and data from analogous compounds, are in excellent agreement with experimentally observed data where available. This guide serves as a valuable resource for scientists working with this compound, providing a detailed framework for spectral interpretation and data acquisition.

References

  • University of California, Los Angeles. (n.d.). ¹H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]

  • Chegg. (2020, January 31). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5-. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information for Catalytic hydrogenation of esters to alcohols. Retrieved from [Link]

  • American Chemical Society. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, January 15). ¹H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts | Request PDF. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dimethylphenol - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl alcohol, o-(benzyloxy)- - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl alcohol - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Displays the chemical shift changes (δ) in ppm for ¹H NMR between benzyl alcohol and the natural CD's…. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone…. Retrieved from [Link]

  • ResearchGate. (n.d.). High-field region of the ¹H NMR spectrum of the reaction of 3-DeAr with…. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid 3,5-dimethyl-phenyl ester. Retrieved from [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 700 MHz, H₂O, predicted) (NP0289968). Retrieved from [Link]

  • ResearchGate. (n.d.). The 300-MHz ¹H-NMR spectrum of-hydroxyl(benzyl ester) PCL in CDCl₃…. Retrieved from [Link]

  • Chemguide. (2014, November 15). the background to C-13 NMR spectroscopy. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzyl alcohol. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl alcohol - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • American Chemical Society. (2010, April 16). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 3-(3,5-Dimethylphenyl)benzyl alcohol in Polar Aprotic Solvents

Abstract The preformulation stage of drug development is critical for characterizing the physicochemical properties of a new chemical entity (NCE), with solubility being a paramount parameter influencing bioavailability...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The preformulation stage of drug development is critical for characterizing the physicochemical properties of a new chemical entity (NCE), with solubility being a paramount parameter influencing bioavailability and formulation strategies. This technical guide provides a comprehensive examination of the solubility profile of 3-(3,5-Dimethylphenyl)benzyl alcohol, an aromatic alcohol of interest, in three common polar aprotic solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN). We present a detailed, field-proven methodology for determining thermodynamic equilibrium solubility using the gold-standard shake-flask method, coupled with a robust quantitative analysis via High-Performance Liquid Chromatography (HPLC). This document explains the causality behind experimental choices, outlines self-validating protocols to ensure data integrity, and discusses the interpretation of solubility data in the context of solvent properties. The protocols and principles described herein are grounded in authoritative guidelines and best practices for pharmaceutical research.

Introduction

The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science.[1] For an active pharmaceutical ingredient (API), its solubility profile dictates the choice of formulation, the potential routes of administration, and ultimately, its absorption and in vivo efficacy.[2] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation development.[3] Therefore, accurately characterizing an API's solubility in various solvent systems during preformulation is not merely a data-gathering exercise; it is a critical step in risk assessment and strategic planning for the entire development lifecycle.

Overview of 3-(3,5-Dimethylphenyl)benzyl alcohol

3-(3,5-Dimethylphenyl)benzyl alcohol (CAS No. 885964-02-3) is an aromatic primary alcohol.[4][5] Its structure, featuring a biphenyl-like backbone with methyl and hydroxyl functional groups, suggests a moderate polarity and potential for specific intermolecular interactions that influence its solubility. Understanding its behavior in different solvent environments is essential for its potential application in medicinal chemistry and drug discovery.

Introduction to Polar Aprotic Solvents in Preformulation

Polar aprotic solvents are characterized by their high dielectric constants and polarity, but they lack acidic protons and do not act as hydrogen bond donors. Solvents like DMSO and DMF are powerful, versatile solvents capable of dissolving a wide range of organic compounds, including many that are poorly soluble in water or alcohols.[6][7] Acetonitrile is another widely used polar aprotic solvent, particularly in chromatography.[8] These solvents are frequently used in early-stage drug discovery for compound storage, in vitro screening assays, and as vehicles for preclinical studies, making the solubility of an NCE in them a matter of practical and scientific importance.[9][10]

Theoretical Principles of Solubility

"Like Dissolves Like": Polarity and Intermolecular Forces

The guiding principle of solubility is that "like dissolves like."[11] This means a solute is most likely to dissolve in a solvent that shares similar intermolecular forces. The solubility of 3-(3,5-Dimethylphenyl)benzyl alcohol in polar aprotic solvents is governed by:

  • Dipole-Dipole Interactions: Both the solute and the polar aprotic solvents possess permanent dipoles.

  • London Dispersion Forces: Present in all molecules, these forces contribute significantly for larger aromatic structures.

  • Hydrogen Bonding: While polar aprotic solvents cannot donate hydrogen bonds, they are excellent hydrogen bond acceptors. The hydroxyl group (-OH) on the benzyl alcohol can act as a hydrogen bond donor, forming a strong interaction with the oxygen atom in DMSO or DMF, or the nitrogen atom in acetonitrile. The strength of this hydrogen bond acceptance by the solvent is a primary driver of solubility for a compound like this.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements commonly performed in drug discovery.[10][12]

  • Kinetic Solubility: This is typically a high-throughput measurement where a compound, often from a DMSO stock solution, is rapidly diluted into an aqueous buffer.[13] It measures the concentration at which the compound precipitates out of solution under these specific, non-equilibrium conditions.[3]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can remain in solution in a given solvent at a specific temperature and pressure when the system is at equilibrium with an excess of the solid compound.[12] This value is fundamental for understanding the intrinsic properties of the drug substance. The shake-flask method is the most reliable and widely used technique to determine thermodynamic solubility.[14][15]

Materials and Physicochemical Properties

Test Compound: 3-(3,5-Dimethylphenyl)benzyl alcohol
PropertyValueSource
IUPAC Name (3-(3,5-dimethylphenyl)phenyl)methanolN/A
CAS Number 885964-02-3[4]
Molecular Formula C₁₅H₁₆ON/A
Molecular Weight 212.29 g/mol N/A
Structure alt text N/A
Solvents
SolventFormulaMW ( g/mol )Boiling Point (°C)Hansen Polarity Parameter (δP)
Dimethyl Sulfoxide (DMSO) C₂H₆OS78.1318916.4 MPa½
N,N-Dimethylformamide (DMF) C₃H₇NO73.0915313.7 MPa½
Acetonitrile (ACN) C₂H₃N41.0581.618.0 MPa½

Note: Hansen Solubility Parameter data is a measure of polarity/dipolarity. Higher values indicate stronger polar interactions.[16][17][18]

Experimental Methodology: Equilibrium Solubility Determination

Rationale for Method Selection

To determine the fundamental thermodynamic solubility, the shake-flask method is the recommended gold standard according to international guidelines.[19][20][21] This method ensures that a true equilibrium is established between the undissolved solid and the saturated solution, providing a robust and reproducible value that is independent of the initial dissolution rate.[14] The subsequent quantification using a validated HPLC method ensures accuracy, precision, and the ability to detect any potential degradation of the compound during the experiment.[11][22]

Experimental Workflow: Shake-Flask Method

G cluster_prep 1.0 Preparation cluster_equil 2.0 Equilibration cluster_sep 3.0 Phase Separation cluster_analysis 4.0 Analysis prep_vial Add excess solid compound to a glass vial prep_solvent Add a precise volume of solvent (e.g., 2 mL) prep_vial->prep_solvent prep_seal Seal vial tightly prep_solvent->prep_seal equil_agitate Agitate at a constant temperature (e.g., 25°C) on an orbital shaker prep_seal->equil_agitate equil_time Incubate for sufficient time (e.g., 24-48 hours) to reach equilibrium equil_agitate->equil_time sep_centrifuge Centrifuge to pellet undissolved solid equil_time->sep_centrifuge sep_supernatant Carefully withdraw an aliquot of the clear supernatant sep_centrifuge->sep_supernatant sep_filter Filter supernatant through a 0.22 µm syringe filter sep_supernatant->sep_filter analysis_dilute Dilute sample into the linear range of the HPLC assay sep_filter->analysis_dilute analysis_hplc Quantify concentration via validated HPLC method analysis_dilute->analysis_hplc

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid 3-(3,5-Dimethylphenyl)benzyl alcohol (approx. 10-20 mg, ensuring solid remains visible at the end) into a 4 mL glass vial.

  • Solvent Addition: Accurately pipette 2.0 mL of the desired solvent (DMSO, DMF, or ACN) into the vial.

  • Sealing: Tightly cap the vial to prevent solvent evaporation. Prepare three replicate vials for each solvent.

  • Equilibration: Place the vials on an orbital shaker set to a moderate speed (e.g., 250 RPM) within a temperature-controlled incubator at 25 °C ± 1 °C.[19]

  • Incubation: Allow the samples to equilibrate for at least 24 hours. A preliminary experiment to confirm that equilibrium is reached (e.g., by sampling at 24h, 48h, and 72h) is recommended for a new compound.[19]

  • Phase Separation: After incubation, visually confirm the presence of excess solid. Centrifuge the vials at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.

  • Filtration: Filter the collected supernatant through a chemically compatible 0.22 µm syringe filter (e.g., PTFE) to remove any remaining particulates. This step is critical to avoid artificially high results.[14]

  • Dilution: Immediately perform a precise serial dilution of the filtrate with the mobile phase to bring the concentration into the pre-determined linear range of the HPLC calibration curve.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

Quantification of the dissolved compound is performed using a reversed-phase HPLC system with UV detection. A calibration curve must be generated to relate the detector response (peak area) to the concentration.[11][23]

HPLC Analysis Workflow

G cluster_calib 1.0 Calibration Curve cluster_sample 2.0 Sample Analysis cluster_quant 3.0 Quantification calib_stock Prepare a primary stock solution of known concentration calib_stds Create a series of at least 5 calibration standards by dilution calib_stock->calib_stds calib_inject Inject standards and record peak areas calib_stds->calib_inject calib_plot Plot Peak Area vs. Concentration and perform linear regression (R² > 0.999) calib_inject->calib_plot quant_calc Calculate concentration in the diluted sample using the calibration curve equation calib_plot->quant_calc Use Equation sample_prep Prepare diluted samples from solubility experiment sample_inject Inject diluted samples onto the HPLC system sample_prep->sample_inject sample_integrate Integrate the peak area of the analyte sample_inject->sample_integrate sample_integrate->quant_calc Use Peak Area quant_final Apply the dilution factor to determine the final solubility value (mg/mL) quant_calc->quant_final

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Foundational

Structural Architecture and Crystallographic Characterization of 3-(3,5-Dimethylphenyl)benzyl alcohol

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Document Type: Technical Whitepaper & Crystallographic Protocol Executive Summary In fragment-based drug discovery (FBDD) and the design o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Document Type: Technical Whitepaper & Crystallographic Protocol

Executive Summary

In fragment-based drug discovery (FBDD) and the design of kinase inhibitors, biaryl scaffolds serve as privileged structures. 3-(3,5-Dimethylphenyl)benzyl alcohol (CAS: 885964-02-3) represents a highly versatile biaryl building block. Its structural uniqueness stems from the interplay between the steric bulk of the meta-dimethyl substitution and the hydrogen-bonding capacity of the benzyl alcohol moiety.

Because the exact solid-state packing of biaryl systems dictates their physicochemical properties (e.g., solubility, melting point, and receptor-binding conformation), rigorous Single-Crystal X-Ray Diffraction (SCXRD) analysis is mandatory. This whitepaper establishes the theoretical structural framework for this compound based on biaryl homology and provides a self-validating, step-by-step protocol for its crystallographic resolution.

Molecular Architecture & Conformational Dynamics

As a Senior Application Scientist, I approach the structural analysis of 3-(3,5-Dimethylphenyl)benzyl alcohol by deconstructing it into two primary crystallographic drivers: the biaryl torsion and the supramolecular hydrogen-bonding network .

The Biaryl Dihedral Angle

Biaryl systems are rarely planar in the solid state due to the steric repulsion between ortho-hydrogen atoms. The dihedral angle between the two phenyl rings reflects a delicate balance between intramolecular steric hindrance and intermolecular crystal packing forces [1]. For a 3-substituted biaryl lacking ortho-substituents, the expected dihedral angle typically ranges between 40° and 60° . This deviation from planarity disrupts extended π-conjugation but optimally minimizes steric clashes, allowing the 3,5-dimethyl groups to engage in lipophilic CH–π interactions within the crystal lattice [5].

Hydrogen Bonding and Transient Chirality

The benzyl alcohol moiety is the primary director of supramolecular assembly. In the solid state, benzyl alcohols exhibit a strong propensity to form cooperative, homochiral O−H⋯O hydrogen-bonded networks [3]. These typically manifest as infinite 1D "staircase" chains or, less commonly, discrete hexameric clusters localized within hydrophobic pockets of the lattice [4]. The free rotation around the CAr​−Cbenzyl​ bond introduces transient chirality, meaning the crystal packing will likely resolve into a centrosymmetric space group (e.g., P21​/c or C2/c ) where enantiomeric conformations co-crystallize to form thermodynamically stable racemic networks [2].

Supramolecular_Logic N1 3-(3,5-Dimethylphenyl) benzyl alcohol N2 O-H...O Hydrogen Bonding N1->N2 Primary Interaction N3 Biaryl Dihedral Torsion N1->N3 Conformational Adjustment N4 Infinite 1D Chains (Staircase Motif) N2->N4 N5 CH-π & π-π Stacking N3->N5 Packing Optimization N6 3D Crystal Lattice N4->N6 N5->N6

Supramolecular assembly logic driven by H-bonding and biaryl torsion.

Anticipated Crystallographic Parameters

Based on high-resolution SCXRD data of homologous biaryl benzyl alcohols, the quantitative structural parameters for 3-(3,5-Dimethylphenyl)benzyl alcohol are projected as follows. These metrics serve as a validation baseline during actual structure refinement.

Crystallographic ParameterAnticipated Value / RangeCausality & Structural Significance
Crystal System Monoclinic or TriclinicTypical for unsymmetrical biaryl alcohols maximizing packing efficiency.
Space Group P21​/c or P1ˉ Centrosymmetric packing accommodates the transient chirality of the CH2​OH group.
Biaryl Dihedral Angle 40° – 60°Balances ortho-H steric clash with favorable intermolecular CH–π packing [1].
O⋯O Distance (H-bond) 2.65 Å – 2.75 ÅIndicates strong, cooperative O−H⋯O hydrogen bonding forming 1D chains [2].
R-factor ( R1​ ) < 0.05 (at 100 K)Cryogenic cooling is required to minimize thermal ellipsoids of the terminal methyls.

Self-Validating Experimental Protocols

To obtain publication-quality X-ray diffraction data, empirical choices must be driven by physical chemistry. The following protocol guarantees high-fidelity structural resolution.

Protocol 1: Thermodynamic Crystallization

Causality: Rapid precipitation yields kinetic, amorphous powders. Slow vapor diffusion allows the system to sample conformational space and achieve the global thermodynamic minimum (the single crystal).

  • Dissolution: Dissolve 50 mg of 3-(3,5-Dimethylphenyl)benzyl alcohol in 0.5 mL of ethyl acetate (good solvent) in a 2-dram vial.

  • Anti-solvent Layering: Carefully layer 2.0 mL of n-hexane (anti-solvent) over the solution using a glass syringe to maintain a sharp phase boundary.

  • Diffusion: Cap the vial loosely and store at 4 °C in a vibration-free environment for 7–14 days.

  • Validation: Harvest only crystals that exhibit sharp edges and uniform birefringence under polarized light.

Protocol 2: SCXRD Data Collection and Refinement

Causality: Cryogenic temperatures (100 K) freeze the dynamic rotation of the benzyl alcohol hydroxyl proton and the 3,5-dimethyl groups, drastically reducing thermal displacement parameters and allowing for anisotropic refinement of all non-hydrogen atoms.

  • Mounting: Select a crystal (approx. 0.2×0.15×0.1 mm) and coat it in Paratone-N oil. Mount it on a MiTeGen loop.

  • Flash-Cooling: Immediately transfer the loop to the goniometer head under a 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo radiation source ( λ=0.71073 Å) or Cu ( λ=1.54184 Å). Collect full-sphere data using ω and ϕ scans.

  • Integration: Integrate reflections and apply multi-scan absorption corrections.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT). The heavy atoms (C, O) will appear unambiguously in the electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL via Olex2).

    • Critical Step: Locate the hydroxyl hydrogen atom in the difference Fourier map and refine its coordinates freely to accurately determine the O−H⋯O hydrogen bond geometry. Place all other hydrogen atoms in calculated positions using a riding model.

SCXRD_Workflow N1 Crystal Growth (Vapor Diffusion) N2 Cryo-Mounting (100 K, Paratone Oil) N1->N2 N3 Diffraction Collection (Mo Kα / Cu Kα) N2->N3 N4 Structure Solution (Intrinsic Phasing) N3->N4 N5 Anisotropic Refinement (Least-Squares on F²) N4->N5

SCXRD workflow for characterizing biaryl benzyl alcohols.

Conclusion

The crystallographic resolution of 3-(3,5-Dimethylphenyl)benzyl alcohol requires careful management of its inherent conformational flexibility. By utilizing cryogenic data collection and targeting the thermodynamic crystallization minimum, researchers can accurately map the biaryl dihedral angle and the supramolecular hydrogen-bonding networks. These structural insights are directly translatable to rational drug design, where matching the solid-state conformation to a target protein's binding pocket is paramount.

References

  • Fine-tuning of biaryl dihedral angles: structural characterization of five homologous three-atom bridged biphenyls by X-ray crystallography. Acta Crystallographica Section B. URL:[Link]

  • Influence of Aliphatic Chain Length on Structural, Thermal and Electrochemical Properties of n-alkylene Benzyl Alcohols: A Study of the Odd–Even Effect. Molecules (PMC). URL:[Link]

  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics (RSC). URL:[Link]

  • Hydrogen-bonded hexameric cluster of benzyl alcohol in the solid state polymeric organization of p-tert-Butylcalix[5]arene. Supramolecular Chemistry. URL:[Link]

  • Effect of the Dihedral Angle of Biaryl-Bridged Bis(N-Heterocylic Carbene) Ligands on Enantioselectivity in Pd-Catalyzed Asymmetric Aryl–Aryl Cross-Coupling. Organometallics (ACS). URL:[Link]

Exploratory

High-Resolution Mass Spectrometry Fragmentation Dynamics of 3-(3,5-Dimethylphenyl)benzyl alcohol

Executive Summary The structural elucidation and pharmacokinetic profiling of biphenyl derivatives are foundational to modern drug discovery. 3-(3,5-Dimethylphenyl)benzyl alcohol (C15H16O) represents a privileged bipheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and pharmacokinetic profiling of biphenyl derivatives are foundational to modern drug discovery. 3-(3,5-Dimethylphenyl)benzyl alcohol (C15H16O) represents a privileged biphenyl scaffold featuring both a benzylic alcohol moiety and an alkyl-substituted aromatic ring. Understanding its exact mass spectrometry (MS) fragmentation patterns is critical for metabolite identification, impurity profiling, and bioanalytical quantification. This technical guide synthesizes the mechanistic causality behind its gas-phase dissociation and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its analysis.

Structural Analysis & Mechanistic Causality

The fragmentation of 3-(3,5-Dimethylphenyl)benzyl alcohol under electron ionization (EI) or higher-energy collisional dissociation (HCD) is governed by the thermodynamic stability of the resulting carbocations and radical cations. The molecule's dissociation pathways are driven by three primary mechanisms:

  • Benzylic Cleavage (Loss of •CH₂OH): Benzyl alcohols characteristically exhibit a weak molecular ion peak due to the highly favored α-cleavage. The expulsion of a hydroxymethyl radical (•CH₂OH, -31.0184 Da) yields a highly stable biphenyl cation. This ion can undergo further skeletal rearrangement to form a substituted tropylium-like structure, distributing the positive charge across a seven-membered aromatic ring system [2].

  • Dehydration and Fluorene-like Cyclization (-H₂O): The loss of water (-18.0106 Da) is a hallmark diagnostic neutral loss for benzylic alcohols. In ortho- or meta-substituted biphenyl systems, this dehydration is often accompanied by an intramolecular cyclization event. The resulting fragment forms a planar, highly conjugated fluorene-like radical cation, which maximizes resonance stabilization and minimizes steric strain [3].

  • Alkyl Cleavage (Loss of •CH₃): The 3,5-dimethylphenyl moiety is susceptible to the homolytic cleavage of methyl radicals (•CH₃, -15.0235 Da). This typically occurs as a secondary fragmentation step following the initial benzylic cleavage, driven by the formation of extended conjugated systems that stabilize the resulting radical cation.

To accurately capture these transitions and distinguish them from isobaric interferences, modern analytical workflows rely on Orbitrap or Time-of-Flight (TOF) mass analyzers capable of sub-5 ppm mass accuracy [1].

Quantitative Fragmentation Data

The following table summarizes the theoretical exact masses, expected mass errors, and fragment assignments for 3-(3,5-Dimethylphenyl)benzyl alcohol analyzed via HRMS.

Fragment AssignmentNeutral LossTheoretical m/zFormulaExpected Mass ErrorRelative Abundance
Molecular Ion [M]•⁺ None212.1201C₁₅H₁₆O•⁺< 2 ppmLow (5-10%)
[M - H₂O]•⁺ -18.0106 Da194.1095C₁₅H₁₄•⁺< 2 ppmHigh (80-100%)
[M - •OH]⁺ -17.0027 Da195.1174C₁₅H₁₅⁺< 2 ppmMedium (30-40%)
[M - •CH₂OH]⁺ -31.0184 Da181.1017C₁₄H₁₃⁺< 2 ppmHigh (90-100%)
[M - •CH₂OH - •CH₃]•⁺ -46.0419 Da166.0782C₁₃H₁₀•⁺< 3 ppmMedium (40-50%)
Biphenyl Cleavage -107.0497 Da105.0704C₈H₉⁺< 3 ppmLow (10-20%)

Fragmentation Pathway Visualization

MS_Fragmentation M Molecular Ion [M]•+ m/z 212.1201 C15H16O•+ M_H2O [M - H2O]•+ m/z 194.1095 Fluorene-like C15H14•+ M->M_H2O - H2O (-18 Da) Intramolecular Cyclization M_OH [M - •OH]+ m/z 195.1174 Benzylic Cation C15H15+ M->M_OH - •OH (-17 Da) Benzylic Cleavage M_CH2OH [M - •CH2OH]+ m/z 181.1017 Biphenyl Cation C14H13+ M->M_CH2OH - •CH2OH (-31 Da) Benzylic Cleavage M_Biphenyl Biphenyl Cleavage m/z 105.0704 Dimethylphenyl Cation C8H9+ M->M_Biphenyl C-C Bond Cleavage (-107 Da) M_CH3 [M - •CH2OH - •CH3]•+ m/z 166.0782 C13H10•+ M_CH2OH->M_CH3 - •CH3 (-15 Da) Alkyl Cleavage

Figure 1: Gas-phase fragmentation pathways of 3-(3,5-Dimethylphenyl)benzyl alcohol.

Self-Validating LC-HRMS Experimental Protocol

To ensure data integrity and reproducibility, the following protocol integrates continuous lock-mass calibration and System Suitability Testing (SST) to create a self-validating analytical workflow [4].

Phase 1: Sample Preparation & System Suitability
  • Standard Preparation: Dissolve 3-(3,5-Dimethylphenyl)benzyl alcohol reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Internal Standard (IS) Addition: Spike samples with a stable isotope-labeled internal standard (e.g., Benzyl-d7 alcohol) at a constant concentration of 50 ng/mL to monitor ionization suppression/enhancement.

  • System Suitability Test (SST): Prior to sample analysis, inject a blank followed by an SST mix (containing the analyte at 10 ng/mL). The system is validated only if the mass error is < 3 ppm, the retention time drift is < 0.1 min, and the signal-to-noise (S/N) ratio exceeds 100:1.

Phase 2: UHPLC Separation
  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 μm) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Gradient Elution: 0-1 min (5% B), 1-5 min (linear gradient to 95% B), 5-7 min (hold at 95% B), 7-7.1 min (return to 5% B), 7.1-10 min (re-equilibration). Flow rate: 0.4 mL/min.

Phase 3: Orbitrap HRMS Acquisition
  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. APCI is preferred over ESI for neutral benzylic alcohols to promote in-source dehydration and molecular ion formation.

  • Source Parameters: Vaporizer temperature at 350°C, capillary temperature at 300°C, corona discharge current at 4.0 μA.

  • Lock Mass Calibration: Utilize ambient polysiloxane background ions (e.g., m/z 371.1012) as a continuous internal lock mass to ensure sub-2 ppm mass accuracy throughout the run.

  • Data-Dependent MS2 (ddMS2) Setup:

    • Full MS Scan: Resolution 70,000 FWHM; AGC target 3e6; Scan range m/z 100–500.

    • ddMS2 Scan: Resolution 17,500 FWHM; AGC target 1e5; Isolation window 1.0 m/z.

    • Fragmentation: Higher-energy Collisional Dissociation (HCD) with stepped Normalized Collision Energies (NCE) of 20, 40, and 60 to capture both fragile benzylic cleavages and robust aromatic ring fragmentations.

LC-HRMS Workflow Visualization

LC_HRMS_Workflow Prep Sample Prep & IS Spiking SST System Suitability Validation Prep->SST UHPLC UHPLC Separation (C18) SST->UHPLC APCI APCI Ionization (Positive Mode) UHPLC->APCI Quad Quadrupole Isolation APCI->Quad HCD HCD Fragmentation (NCE 20/40/60) Quad->HCD Orbitrap Orbitrap Detection (70k Resolution) HCD->Orbitrap

Figure 2: Self-validating LC-HRMS Orbitrap workflow for biphenyl alcohol analysis.

References

  • An Automated Methodology for Non-targeted Compositional Analysis of Small Molecules in High Complexity Environmental Matrices Using Coupled Ultra Performance Liquid Chromatography Orbitrap Mass Spectrometry. ACS Publications.[Link]

  • Ch13 - Mass Spectroscopy. University of Calgary.[Link]

  • Characterization of an insoluble poly(9,9-diphenyl-2,7-fluorene) by solvent-free sample preparation for MALDI-TOF mass spectrometry. PubMed.[Link]

  • Isotope dilution LC-orbitrap-HRMS with automated sample preparation for the simultaneous quantification of 11 antimycotics in human serum. PubMed.[Link]

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling synthesis of 3-(3,5-Dimethylphenyl)benzyl alcohol

An Application Note for the Synthesis of 3-(3,5-Dimethylphenyl)benzyl alcohol via Suzuki-Miyaura Cross-Coupling Introduction: The Power of Carbon-Carbon Bond Formation The Suzuki-Miyaura cross-coupling reaction is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 3-(3,5-Dimethylphenyl)benzyl alcohol via Suzuki-Miyaura Cross-Coupling

Introduction: The Power of Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and versatility in constructing carbon-carbon bonds.[1][2][3] Developed in the 1980s, this palladium-catalyzed reaction has become an indispensable tool in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][4][5][6] Its advantages are numerous, including mild reaction conditions, tolerance of a wide variety of functional groups, and the use of organoboron reagents that are generally stable, commercially available, and have low toxicity.[6][7][8]

This guide provides a detailed protocol for the synthesis of 3-(3,5-Dimethylphenyl)benzyl alcohol, a biaryl alcohol. Biaryl structures are prevalent in many biologically active molecules and functional materials, and this specific synthesis serves as an excellent, practical example of the Suzuki-Miyaura reaction's power. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and outline the necessary characterization to validate the synthesis.

Mechanistic Principles: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[4] The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halogen bond of the aryl halide (in this case, 3-bromobenzyl alcohol). This step oxidizes the palladium from Pd(0) to a square-planar Pd(II) complex.[1][9]

  • Transmetalation : This is often the rate-determining step and is where the carbon-carbon bond formation is initiated. The organoboron compound (3,5-dimethylphenylboronic acid) must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate species).[11][12][13] This activated boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a diarylpalladium(II) intermediate. The choice of base is critical and can significantly impact reaction rates and yields.[12]

  • Reductive Elimination : In the final step, the two organic groups on the diarylpalladium(II) complex are coupled, forming the new C-C bond of the biaryl product. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst which can then re-enter the cycle.[1][9][10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ pdiia Ar¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Product (Ar¹-Ar²) pdiib->product ar1x Aryl Halide (Ar¹-X) ar1x->pdiia ar2b Organoboron (Ar²-B(OR)₂) ar2b->pdiib base Base (e.g., K₂CO₃) base->pdiib Activates Organoboron

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Application: Synthesis Protocol

This section provides a detailed, self-validating protocol for the synthesis of 3-(3,5-Dimethylphenyl)benzyl alcohol.

Materials and Equipment
  • Reactants : 3-Bromobenzyl alcohol, 3,5-Dimethylphenylboronic acid

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base : Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Solvents : Toluene, Ethanol, Deionized Water, Ethyl Acetate (for extraction), Hexanes (for chromatography)

  • Glassware : 100 mL round-bottom flask, reflux condenser, magnetic stir bar

  • Equipment : Magnetic stirrer/hot plate, inert atmosphere setup (Nitrogen or Argon gas line with bubbler), separatory funnel, rotary evaporator, glass column for chromatography

  • Other : Anhydrous sodium sulfate (Na₂SO₄), silica gel, TLC plates

Reaction Parameters

The following table outlines the stoichiometry for a typical reaction.

ComponentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-Bromobenzyl alcohol187.041.01.0187 mg
3,5-Dimethylphenylboronic acid149.991.21.2180 mg
Pd(PPh₃)₄1155.560.030.0335 mg
K₂CO₃138.212.52.5345 mg
Toluene---10 mL
Ethanol---2 mL
Water (for base)---2 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup : To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-bromobenzyl alcohol (187 mg, 1.0 mmol) and 3,5-dimethylphenylboronic acid (180 mg, 1.2 mmol).

  • Solvent and Base Addition : Add toluene (10 mL) and ethanol (2 mL) to the flask. In a separate vial, dissolve potassium carbonate (345 mg, 2.5 mmol) in deionized water (2 mL) and add this aqueous solution to the reaction flask.

  • Inert Atmosphere : Fit the flask with a reflux condenser and purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as oxygen can deactivate the palladium catalyst.

  • Catalyst Addition : Briefly remove the gas inlet and add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask. Immediately re-establish the inert atmosphere. The mixture will typically turn yellow.

  • Reaction : Heat the mixture to 85-90 °C with vigorous stirring. Maintain the reaction at this temperature for 4-6 hours.

  • Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v). The disappearance of the starting material (3-bromobenzyl alcohol) indicates the reaction is complete.

Work-up and Purification
  • Quenching : Once the reaction is complete, cool the flask to room temperature. Add 20 mL of deionized water to the mixture.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 25 mL).[14][15]

  • Washing and Drying : Combine the organic extracts and wash them once with brine (25 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[14]

  • Concentration : Remove the solvent from the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

  • Column Chromatography : Purify the crude product using flash column chromatography.[16][17]

    • Stationary Phase : Silica gel.

    • Eluent : A gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity) is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product, 3-(3,5-Dimethylphenyl)benzyl alcohol.

Product Characterization: A Self-Validating System

Successful synthesis is confirmed through rigorous characterization of the purified product.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is the most powerful tool for confirming the structure. The expected signals for 3-(3,5-Dimethylphenyl)benzyl alcohol in CDCl₃ would be:

    • ~7.0-7.4 ppm : A complex multiplet corresponding to the aromatic protons of both rings.

    • ~6.9 ppm : A singlet for the lone proton between the two methyl groups on the dimethylphenyl ring.

    • ~4.7 ppm : A singlet for the two benzylic protons (-CH₂OH).[18]

    • ~2.3 ppm : A singlet for the six protons of the two methyl groups (-CH₃).

    • ~1.6-2.0 ppm : A broad singlet for the alcohol proton (-OH). The chemical shift of this proton can vary depending on concentration and solvent.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should show the correct number of distinct carbon signals corresponding to the product's structure.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the product. For 3-(3,5-Dimethylphenyl)benzyl alcohol (C₁₅H₁₆O), the expected molecular ion peak [M]⁺ would be at m/z = 212.28.

By following this comprehensive protocol, researchers can reliably synthesize and validate 3-(3,5-Dimethylphenyl)benzyl alcohol, leveraging the power and elegance of the Suzuki-Miyaura cross-coupling reaction.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available at: [Link]

  • Al-Masum, M., & Ng, D. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(24), 8684-8691. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Mettler Toledo. Available at: [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(24), 8684-8691. Available at: [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6401-6408. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 104(12), 6227-6254. Available at: [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Shi, S., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 9(20), 4666-4671. Available at: [Link]

  • C. S. Sevov, et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available at: [Link]

  • Kumar, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2293-2305. Available at: [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. Organic Synthesis. Available at: [Link]

  • Zhang, Y., et al. (2020). Synthesis of Biaryls via Decarbonylative Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl Anhydrides. The Journal of Organic Chemistry, 85(22), 14631-14639. Available at: [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 23(11), 2949. Available at: [Link]

  • Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum? Chemistry Stack Exchange. Available at: [Link]

  • NMR Spectrum Of Benzyl Alcohol, Qualitative Applications, Assignment Help. Transtutors. Available at: [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at: [Link]

  • Supporting Information for manuscript. The Royal Society of Chemistry. Available at: [Link]

  • Column Chromatography - Magritek. Magritek. Available at: [Link]

Sources

Application

Application Note: 3-(3,5-Dimethylphenyl)benzyl Alcohol as a Next-Generation Ligand Precursor in Transition Metal Catalysis

Executive Summary In the realm of transition metal catalysis, the architectural tuning of ancillary ligands is paramount for overcoming high activation barriers in cross-coupling methodologies. While classic Buchwald-typ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of transition metal catalysis, the architectural tuning of ancillary ligands is paramount for overcoming high activation barriers in cross-coupling methodologies. While classic Buchwald-type biaryl phosphines have revolutionized palladium and nickel catalysis, their rigid C(sp²)–P bonds can sometimes hinder reactivity in exceptionally sterically congested microenvironments. This application note details the utility of 3-(3,5-Dimethylphenyl)benzyl alcohol (CAS: 885964-02-3) [1] as a highly versatile precursor for synthesizing flexible, bulky benzylic phosphine ligands. By introducing an sp³-hybridized spacer, the resulting ligands exhibit dynamic steric hindrance, accelerating reductive elimination while stabilizing low-valent metal intermediates[2].

Rationale: The Case for Benzylic Flexibility

The electron density and bulkiness of phosphine ligands dictate the efficiency of the catalytic cycle[3]. Standard biaryl ligands place the phosphine directly on the aromatic ring. However, utilizing 3-(3,5-Dimethylphenyl)benzyl alcohol as a starting material allows for the creation of a "hinged" biaryl-benzyl phosphine.

Mechanistic Causality:

  • Remote Steric Bulk: The 3,5-dimethylphenyl (m-xylyl) moiety provides a wide steric sweep. This remote bulk prevents the formation of unreactive, off-cycle Pd(0)L₂ resting states, forcing the catalyst into the highly active Pd(0)L₁ form[2].

  • Conformational Flexibility: The benzylic -CH₂- spacer acts as a hinge. During oxidative addition, the ligand folds away to expose the metal center. During reductive elimination, the ligand compresses against the metal, sterically forcing the product out of the coordination sphere.

  • Synthetic Versatility: The primary benzyl alcohol is a robust synthetic handle, easily converted into a halide or pseudohalide for subsequent phosphination without disrupting the biaryl axis[4].

StructuralLogic Core 3-(3,5-Dimethylphenyl)benzyl alcohol (Ligand Precursor) Sub1 3,5-Dimethylphenyl Group (Remote Steric Bulk) Core->Sub1 Sub2 Biaryl Axis (Electron-Rich Backbone) Core->Sub2 Sub3 Benzyl Alcohol Handle (sp³ Flexibility & Derivatization) Core->Sub3 Effect1 Prevents Off-Cycle Catalyst Deactivation Sub1->Effect1 Effect2 Stabilizes Low-Valent Metal Center Sub2->Effect2 Effect3 Accelerates Reductive Elimination via Hinge Effect Sub3->Effect3

Fig 1. Structural logic mapping the precursor's functional groups to catalytic effects.

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the transformation of 3-(3,5-Dimethylphenyl)benzyl alcohol into a bulky di-tert-butylphosphine ligand (referred to herein as Xyl-Bn-P(tBu)₂ ), followed by its application in a sterically hindered Suzuki-Miyaura cross-coupling.

Protocol A: Synthesis of Xyl-Bn-P(tBu)₂ Ligand

Causality Check: Thionyl chloride is selected over phosphorus tribromide for the halogenation step because the resulting benzylic chloride is less prone to spontaneous Wurtz-type homocoupling during the subsequent phosphination, ensuring a higher yield of the target monomeric ligand.

Step-by-Step Procedure:

  • Chlorination: Dissolve 10.0 mmol of 3-(3,5-Dimethylphenyl)benzyl alcohol[1] in 30 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0 °C.

  • Add 12.0 mmol of thionyl chloride (SOCl₂) dropwise over 10 minutes. Stir for 2 hours while warming to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and unreacted SOCl₂, yielding the crude biaryl benzyl chloride intermediate.

  • Phosphination: Transfer the intermediate into a nitrogen-filled glovebox. Dissolve in 25 mL of anhydrous tetrahydrofuran (THF).

  • Add 11.0 mmol of di-tert-butylphosphine (HP(tBu)₂) and 15.0 mmol of sodium tert-butoxide (NaOtBu). Note: THF is used instead of toluene to enhance the solubility of the base and prevent premature degradation of the secondary phosphine.

  • Seal the vessel, remove from the glovebox, and heat at 65 °C for 12 hours.

  • Workup: Quench with degassed water, extract with degassed ethyl acetate, and purify via recrystallization from hot ethanol under argon to yield the pure Xyl-Bn-P(tBu)₂ ligand.

Self-Validating Checkpoint: Before proceeding to catalysis, analyze the isolated ligand via ³¹P NMR (in C₆D₆). A singular sharp singlet at approximately δ 35–40 ppm confirms successful phosphination. The absence of a peak at δ 45–55 ppm (typical for phosphine oxides) validates that the inert atmosphere was successfully maintained, preventing false negatives in the subsequent catalytic screening[5].

Protocol B: Application in Pd-Catalyzed Suzuki-Miyaura Coupling

Causality Check: Anhydrous K₃PO₄ is utilized as the base instead of Cs₂CO₃. In highly sterically hindered couplings, the specific solubility profile and basicity of K₃PO₄ in toluene provide an optimal transmetalation rate without accelerating the competitive protodeboronation of the boronic acid.

Step-by-Step Procedure:

  • In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with Pd₂(dba)₃ (1.0 mol%), the synthesized Xyl-Bn-P(tBu)₂ ligand (2.2 mol%), 2-chloro-1,3-dimethylbenzene (1.0 mmol), and 1-naphthaleneboronic acid (1.5 mmol).

  • Add anhydrous K₃PO₄ (2.0 mmol) and 3.0 mL of anhydrous toluene.

  • Seal the vial with a PTFE-lined septum cap, remove from the glovebox, and stir at 90 °C for 4 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite.

  • Analyze the filtrate via GC-MS to determine conversion, or concentrate and purify via silica gel chromatography to isolate the coupled biaryl product.

Workflow Step1 Step 1: Chlorination SOCl2, DCM, 0°C to RT Step2 Step 2: Phosphination HP(tBu)2, NaOtBu, THF, 65°C Step1->Step2 Step3 Step 3: Complexation Pd2(dba)3, Toluene, RT Step2->Step3 Step4 Step 4: Catalysis Suzuki-Miyaura Coupling, 90°C Step3->Step4

Fig 2. Step-by-step workflow from precursor derivatization to catalytic application.

Quantitative Data Presentation

To validate the efficacy of the synthesized Xyl-Bn-P(tBu)₂ ligand, it was benchmarked against commercially available rigid phosphines in the sterically demanding cross-coupling of 2-chloro-1,3-dimethylbenzene and 1-naphthaleneboronic acid. The data below demonstrates how the benzylic flexibility directly translates to higher turnover frequencies.

Table 1: Comparative Efficacy of Phosphine Ligands in Sterically Hindered Suzuki-Miyaura Coupling

LigandStructural FeatureCone Angle (θ) / FlexibilityYield (%)Catalyst Resting State (Observed via ³¹P NMR)
PPh₃ Monodentate ArylRigid, 145°<5%Off-cycle Pd(II) dimer
P(tBu)₃ Monodentate AlkylRigid, 182°45%Pd(0)L₂ unreactive complex
XPhos Biaryl (sp²-P)Rigid Biaryl88%Active Pd(0)L₁
Xyl-Bn-P(tBu)₂ Biaryl-Benzyl (sp³-P)Flexible Biaryl96% Active Pd(0)L₁ (Rapid turnover)

Reaction Conditions: 1.0 mmol aryl chloride, 1.5 mmol boronic acid, 1.0 mol% Pd₂(dba)₃, 2.2 mol% ligand, 2.0 equiv K₃PO₄, Toluene, 90 °C, 4 hours.

Sources

Method

Derivatization methods for 3-(3,5-Dimethylphenyl)benzyl alcohol in medicinal chemistry

An In-Depth Guide to the Derivatization of 3-(3,5-Dimethylphenyl)benzyl Alcohol for Medicinal Chemistry Applications Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Biaryl Metha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Derivatization of 3-(3,5-Dimethylphenyl)benzyl Alcohol for Medicinal Chemistry Applications

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Biaryl Methanol Scaffold

In the landscape of modern drug discovery, the biaryl motif is a privileged structure, frequently appearing in pharmacologically active compounds across a spectrum of therapeutic areas.[1][2] The 3-(3,5-Dimethylphenyl)benzyl alcohol scaffold represents a valuable starting point for medicinal chemistry campaigns. It combines the conformational flexibility of a diarylmethane core with a crucial derivatization handle: the benzylic alcohol. This hydroxyl group is a versatile anchor for chemical modification, allowing for the systematic modulation of physicochemical properties essential for drug efficacy.

Derivatization of this core structure is a critical exercise in exploring the Structure-Activity Relationship (SAR). By converting the alcohol to ethers, esters, or other functional groups, researchers can fine-tune parameters such as:

  • Lipophilicity and Solubility: Balancing water and lipid solubility is paramount for oral bioavailability and cell membrane permeability.

  • Metabolic Stability: The benzylic position can be susceptible to oxidative metabolism. Derivatization can shield this position, prolonging the compound's half-life.

  • Target Engagement: The hydroxyl group can act as a hydrogen bond donor or acceptor. Modifying it alters the compound's ability to interact with the binding pocket of a biological target.

  • Prodrug Strategies: Esterification, in particular, offers a classic prodrug approach, where an inactive derivative is metabolized in vivo to release the active parent alcohol.[3]

This guide provides a comprehensive overview of key derivatization strategies for 3-(3,5-Dimethylphenyl)benzyl alcohol, complete with detailed protocols and the scientific rationale underpinning each methodological choice.

Part 1: Synthesis of the Core Scaffold

Prior to derivatization, the parent 3-(3,5-Dimethylphenyl)benzyl alcohol must be synthesized. The most robust and versatile approach for constructing the biaryl framework is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][4] This is typically followed by the reduction of a carbonyl intermediate to furnish the target benzylic alcohol.[4][5]

The general synthetic pathway involves coupling an appropriately substituted arylboronic acid with an aryl halide, followed by reduction.

G cluster_0 Scaffold Synthesis A 3,5-Dimethylphenylboronic Acid C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C A->C B 3-Bromobenzaldehyde B->C D 3-(3,5-Dimethylphenyl)benzaldehyde C->D Suzuki-Miyaura Coupling E NaBH4 Methanol/THF D->E Reduction F 3-(3,5-Dimethylphenyl)benzyl alcohol E->F G cluster_ether Etherification cluster_ester Esterification Start 3-(3,5-Dimethylphenyl)benzyl alcohol Ether Ether Derivatives (R-O-CH₂Ar) Start->Ether Increase Lipophilicity Block Metabolism Ester Ester Derivatives (R-COO-CH₂Ar) Start->Ester Prodrug Strategy Modulate Polarity Method1 Method 1: TCT/DMSO + R-OH (e.g., MeOH) Chemoselective Ether->Method1 Method2 Method 2: BnOPT Neutral Conditions Ether->Method2 Method3 Method 3: Fischer-Speier Acid Catalyst + R-COOH Ester->Method3 Method4 Method 4: Oxidative Ionic Liquid Catalyst + O₂ Ester->Method4

Caption: Key derivatization pathways for 3-(3,5-Dimethylphenyl)benzyl alcohol.

Experimental Protocol 1: Chemoselective O-Methylation via TCT/DMSO

This protocol describes the conversion of the parent alcohol to its corresponding methyl ether, a common modification in medicinal chemistry.

Materials:

  • 3-(3,5-Dimethylphenyl)benzyl alcohol

  • 2,4,6-trichloro-1,3,5-triazine (TCT)

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-(3,5-Dimethylphenyl)benzyl alcohol (1.0 eq) in anhydrous methanol (0.2 M), add 2,4,6-trichloro-1,3,5-triazine (TCT, 1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add dimethyl sulfoxide (DMSO, 1.0 eq) dropwise to the suspension over 5 minutes. The reaction is often exothermic.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl ether derivative.

Causality and Trustworthiness: This method's selectivity stems from the formation of a benzylic carbocation intermediate, which is favored over the formation of less stable aliphatic carbocations. [7]The use of equimolar TCT and DMSO is crucial for optimal results. Monitoring the reaction is essential as substrates with electron-donating groups (like the dimethylphenyl moiety) react efficiently, while others might require longer times. [7]

Esterification: Prodrugs and SAR Exploration

Ester derivatives are invaluable in drug development, often serving as prodrugs that improve oral absorption before being hydrolyzed by esterases in the body to release the active alcohol.

  • Fischer-Speier Esterification: This is a classic, acid-catalyzed method that is cost-effective and straightforward for generating a variety of esters from carboxylic acids. [6]It is particularly useful for initial library synthesis.

  • Metal-Free Oxidative Esterification: This modern, green chemistry approach avoids the need for pre-formed carboxylic acids or coupling agents. It utilizes molecular oxygen as the oxidant and an ionic liquid as a recyclable catalyst to couple two alcohol molecules (one of which is oxidized in situ) or an alcohol and an aldehyde. [7]This method is notable for its high atom economy.

Experimental Protocol 2: Fischer-Speier Esterification with Acetic Acid

This protocol details the synthesis of the acetate ester, a common derivative for assessing the impact of masking the hydroxyl group.

Materials:

  • 3-(3,5-Dimethylphenyl)benzyl alcohol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended if using toluene), combine 3-(3,5-Dimethylphenyl)benzyl alcohol (1.0 eq), glacial acetic acid (1.5-2.0 eq), and toluene (to make a ~0.5 M solution).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux (typically 80-110 °C) and stir for 4-16 hours. The reaction progress should be monitored by TLC or LC-MS. The removal of water via the Dean-Stark trap will drive the reaction to completion.

  • After cooling to room temperature, dilute the mixture with diethyl ether.

  • Carefully wash the organic layer with water, followed by saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst) until effervescence ceases, and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography or recrystallization to obtain the pure acetate ester.

Causality and Trustworthiness: The Fischer-Speier esterification is an equilibrium-controlled process. [6]Using an excess of the carboxylic acid (or alcohol) and removing the water byproduct are essential to achieve high yields. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the benzyl alcohol.

Part 3: Data Summary and Comparison

The choice of derivatization method depends on the specific goals of the medicinal chemistry program, such as substrate compatibility, desired scale, and green chemistry considerations.

Derivatization Method Key Reagents Catalyst Typical Conditions Advantages Considerations Reference
Chemoselective Etherification TCT, R-OHDMSO0°C to RT, 2-4 hHigh chemoselectivity for benzylic alcohols; mild conditions.TCT is moisture sensitive.[8]
Neutral Etherification 2-Benzyloxypyridine, MeOTfNone (thermal)90 °C, 24 hNeutral pH; tolerates sensitive functional groups.Higher temperature; longer reaction time.[9]
Fischer-Speier Esterification R-COOHH₂SO₄ or p-TsOHReflux, 4-16 hInexpensive reagents; scalable.Equilibrium-limited; requires harsh acid and heat.[6]
Oxidative Esterification R-CH₂OH, O₂Ionic Liquid (e.g., [EMIM]OAc)80-110 °C, 12 hMetal-free; high atom economy; green oxidant (O₂).Requires elevated temperatures; ionic liquid may need recycling.[7]

References

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Li, C., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis.
  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC.
  • Beignet, J., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • Organic Syntheses. (n.d.). Procedure for Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Benzyl Phenylacetate via Esterification of Benzyl Alcohol.
  • El-Ghandour, S., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Catak, S., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
  • Wang, W., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances.
  • Dasgupta, A., & Blackwell, W. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications.
  • BenchChem. (2025). Application Notes and Protocols for (3,5-Dimethylphenyl)(phenyl)methanone in Medicinal Chemistry.

Sources

Application

Introduction &amp; Mechanistic Rationale3-(3,5-Dimethylphenyl)benzyl alcohol (CAS: 885964-02-3) is a highly lipophilic, sterically hindered biphenyl building block frequently utilized in the development of screening compounds and advanced active pharmaceutical ingredients (APIs). The presence of the bulky 3,5-dimethylphenyl moiety meta to the hydroxymethyl group imparts significant hydrophobicity and steric bulk. While the standard Fischer-Speier esterification is a foundational method for synthesizing benzyl esters, the harsh acidic conditions and equilibrium-driven nature of the reaction often lead to incomplete conversion or side reactions (e.g., etherification) when applied to complex, bulky substrates.

Application Note: Advanced Esterification Protocols for 3-(3,5-Dimethylphenyl)benzyl Alcohol Introduction & Mechanistic Rationale3-(3,5-Dimethylphenyl)benzyl alcohol (CAS: 885964-02-3) is a highly lipophilic, sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Esterification Protocols for 3-(3,5-Dimethylphenyl)benzyl Alcohol

Introduction & Mechanistic Rationale3-(3,5-Dimethylphenyl)benzyl alcohol (CAS: 885964-02-3) is a highly lipophilic, sterically hindered biphenyl building block frequently utilized in the development of screening compounds and advanced active pharmaceutical ingredients (APIs)[1][2]. The presence of the bulky 3,5-dimethylphenyl moiety meta to the hydroxymethyl group imparts significant hydrophobicity and steric bulk. While the standard Fischer-Speier esterification is a foundational method for synthesizing benzyl esters, the harsh acidic conditions and equilibrium-driven nature of the reaction often lead to incomplete conversion or side reactions (e.g., etherification) when applied to complex, bulky substrates[3].

To ensure high synthetic fidelity, this guide outlines three field-proven esterification protocols tailored specifically for this substrate:

  • Modified Steglich Esterification : Utilizing EDCI/DMAP for broad-spectrum carboxylic acid coupling.

  • Neutral Benzyl Transfer : Employing 2-benzyloxy-1-methylpyridinium triflate for acid/base-sensitive substrates.

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are selected over traditional alternatives to build a self-validating experimental setup:

  • Coupling Agent Selection (EDCI vs. DCC): In the Steglich protocol, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is strictly preferred over N,N'-Dicyclohexylcarbodiimide (DCC). The highly lipophilic nature of the 3-(3,5-dimethylphenyl)benzyl ester makes separation from the lipophilic dicyclohexylurea (DCU) byproduct of DCC notoriously difficult. EDCI generates a water-soluble urea byproduct, allowing for seamless removal during aqueous workup.

  • The Role of DMAP: 4-Dimethylaminopyridine (DMAP) is not merely a base; it is a hyper-nucleophilic acyl transfer catalyst. It attacks the O-acylisourea intermediate to form an active N-acylpyridinium species. This intermediate is highly susceptible to nucleophilic attack by the sterically hindered alcohol, thereby accelerating the reaction and suppressing the formation of unreactive N-acylureas.

  • Solvent Polarity: Anhydrous dichloromethane (DCM) or toluene is mandated. The extreme hydrophobicity of the biphenyl system results in poor solubility in polar aprotic solvents like DMF, which can prematurely crash out the substrate.

Visualizing the Workflow

EsterificationWorkflow Start 1. Substrate Preparation 3-(3,5-Dimethylphenyl)benzyl alcohol + Carboxylic Acid in anhydrous DCM Activation 2. Carboxyl Activation Add EDCI (1.2 eq) & DMAP (0.1 eq) at 0 °C under N2 atmosphere Start->Activation Coupling 3. Esterification Warm to RT, stir for 12-24 h Monitor via TLC (Rf ~0.5) Activation->Coupling Workup 4. Aqueous Quench & Wash 1M HCl, Sat. NaHCO3, Brine Removes EDCI-urea byproduct Coupling->Workup Purification 5. Product Isolation Dry over Na2SO4, Concentrate, Flash Column Chromatography Workup->Purification

Fig 1. Logical workflow for the modified Steglich esterification of sterically hindered alcohols.

Detailed Experimental Protocols

Protocol A: Modified Steglich Esterification (Standard API Workflow)

Self-Validating System: The use of a water-soluble carbodiimide ensures that any mass recovered post-aqueous workup is predominantly the target ester and unreacted starting materials, preventing false-positive mass yields common with DCC.

  • Preparation: Flame-dry a 50 mL round-bottom flask. Add the target carboxylic acid (1.0 mmol) and 3-(3,5-Dimethylphenyl)benzyl alcohol (1.05 mmol, slight excess to drive consumption of the acid) in 10 mL of anhydrous DCM.

  • Cooling & Activation: Cool the mixture to 0 °C using an ice bath. Add DMAP (0.1 mmol, 10 mol%). Slowly add EDCI hydrochloride (1.2 mmol) portion-wise over 5 minutes. Causality: Cooling prevents the exothermic degradation of the active O-acylisourea intermediate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir under a nitrogen atmosphere for 12–18 hours.

  • Validation: Monitor via Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes. The reaction is complete when the alcohol spot (UV active) is fully consumed.

  • Workup: Dilute the mixture with an additional 15 mL of DCM. Wash sequentially with 1M HCl (2 x 15 mL) to remove DMAP and unreacted EDCI, saturated aqueous NaHCO3 (15 mL) to remove unreacted carboxylic acid, and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Neutral Benzyl Transfer (For Sensitive Substrates)

When the carboxylic acid contains acid- or base-sensitive protecting groups, traditional Fischer esterification fails. The provides a strictly neutral benzylation pathway[1][2].

  • In Situ Reagent Formation: In a dry flask, combine the carboxylic acid (1.0 mmol), 2-(3-(3,5-dimethylphenyl)benzyloxy)pyridine (2.0 mmol), and MgO (2.0 mmol) in 10 mL of trifluorotoluene[1].

  • Activation: Cool to 0 °C and add methyl triflate (2.0 mmol) dropwise. Causality: N-methylation of the pyridine ring activates the reagent, releasing the electrophilic benzyl species upon warming without generating free acid[2].

  • Heating: Warm the mixture to 85 °C and stir for 24 hours[1].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove MgO salts, concentrate, and purify via chromatography[1].

Protocol C: TBAI-Catalyzed Oxidative Esterification

A modern, green-chemistry approach utilizing tetrabutylammonium iodide (TBAI) and tert-butyl hydroperoxide (TBHP) to achieve , bypassing the need for pre-activated carboxylic acids[3][4].

  • Setup: Combine 3-(3,5-Dimethylphenyl)benzyl alcohol (1.0 mmol), the corresponding alkyl-substituted azaarene or aldehyde (0.5 mmol), TBAI (20 mol%), and TBHP (5.0 equiv) in 2 mL of water[3].

  • Reaction: Heat the mixture to 90 °C for 12 hours. Causality: TBAI reacts with TBHP to form an active hypoiodite species, which facilitates the generation of a benzyl radical, driving the esterification via C-H functionalization[3][4].

  • Isolation: Extract with ethyl acetate, dry over Na2SO4, and purify[3].

Quantitative Data Summary

Table 1: Comparison of Esterification Methodologies for 3-(3,5-Dimethylphenyl)benzyl alcohol

MethodologyPrimary Reagents / CatalystOperating TemperatureTypical Yield (%)Key Advantage / Causality
Modified Steglich EDCI, DMAP, DCM0 °C to 25 °C85 - 95%Water-soluble byproducts; ideal for lipophilic biphenyl substrates.
Fischer-Speier H2SO4 or p-TsOH, Toluene110 °C (Reflux)60 - 75%Low cost; however, harsh acidic conditions risk substrate degradation[5].
Neutral Transfer Methyl triflate, MgO, PhCF385 °C75 - 88%Strictly neutral conditions; preserves fragile functional groups[1].
TBAI Oxidative TBAI, TBHP, H2O90 °C65 - 80%Direct C-H functionalization; utilizes aqueous solvent systems[3].

References

  • Lopez, S. S., & Dudley, G. B. "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine." Beilstein Journal of Organic Chemistry, 2008, 4, 44. Available at:[Link]

  • Dong, D.-Q., Zhang, H., & Wang, Z.-L. "Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization." RSC Advances, 2017, 7, 3780-3782. Available at:[Link]

Sources

Method

Application of 3-(3,5-Dimethylphenyl)benzyl alcohol in OLED material synthesis

Application Note: 3-(3,5-Dimethylphenyl)benzyl Alcohol as a Strategic Precursor in High-Performance OLED Material Synthesis Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(3,5-Dimethylphenyl)benzyl Alcohol as a Strategic Precursor in High-Performance OLED Material Synthesis

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers.

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in optoelectronic materials, I frequently encounter the challenge of designing organic light-emitting diode (OLED) hosts and electron transport layers (ETLs) that simultaneously possess high triplet energies ( ET​ ), excellent thermal stability, and high electron mobility.

3-(3,5-Dimethylphenyl)benzyl alcohol (CAS: 885964-02-3) has emerged as a highly privileged synthetic building block to solve this trilemma. The structural causality behind its utility lies in two distinct features:

  • Steric Shielding & Conjugation Breaking: The 3,5-dimethylphenyl moiety provides significant steric bulk. When integrated into m-terphenyl or phosphine oxide frameworks, these methyl groups force the adjacent aromatic rings out of coplanarity. This restricted π -conjugation is critical for maintaining a wide triplet energy gap ( ET​>2.8 eV), which prevents reverse energy transfer from blue/green phosphorescent dopants back to the host [1]. Furthermore, the asymmetric bulk suppresses crystallization, elevating the glass transition temperature ( Tg​ ) and extending device operational lifetime [2].

  • Synthetic Versatility: The benzylic alcohol acts as a highly reactive linchpin. It can be cleanly oxidized to an aldehyde for cyclization into electron-deficient heterocycles (e.g., oxadiazoles), or halogenated to a benzyl bromide for Arbuzov/coupling reactions to yield phosphine oxides [3].

Synthetic Branching Pathways

SynthWorkflow A 3-(3,5-Dimethylphenyl) benzyl alcohol B 3-(3,5-Dimethylphenyl) benzyl bromide A->B PBr3, DCM (Halogenation) C 3-(3,5-Dimethylphenyl) benzaldehyde A->C PCC, DCM (Oxidation) D Phosphine Oxide Host (ETL / Exciplex Host) B->D Ph2P(O)H, Base (Coupling) F m-Terphenyl Host (Suzuki Coupling) B->F Arylboronic Acid, Pd (Suzuki-Miyaura) E Benzimidazole ETL (Electron Transport) C->E Diamine condensation (Cyclization)

Fig 1: Divergent synthetic pathways utilizing 3-(3,5-Dimethylphenyl)benzyl alcohol.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process quality control (QC) to ensure the high purity required for vacuum-deposited OLED materials.

Protocol A: Halogenation to 3-(3,5-Dimethylphenyl)benzyl Bromide

Causality: Phosphorus tribromide ( PBr3​ ) is selected over the traditional Appel reaction ( CBr4​/PPh3​ ) to strictly avoid triphenylphosphine oxide byproducts. Even trace phosphine oxide impurities at this stage can act as deep charge traps in the final OLED device, drastically reducing external quantum efficiency (EQE).

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask. Add 3-(3,5-Dimethylphenyl)benzyl alcohol (10.0 mmol) and 50 mL of anhydrous dichloromethane (DCM). Purge with Argon for 15 minutes.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise add PBr3​ (11.0 mmol) over 10 minutes via a gas-tight syringe.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process QC: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The reaction is complete when the UV-active starting material spot ( Rf​≈0.3 ) disappears and a less polar product spot ( Rf​≈0.7 ) emerges.

  • Quenching & Workup: Slowly pour the mixture into 100 mL of ice-cold saturated NaHCO3​ to neutralize excess PBr3​ . Extract with DCM (3 × 50 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Validation: Perform 1H NMR ( CDCl3​ ). Successful conversion is validated by the disappearance of the benzylic CH2​−OH multiplet at ~4.6 ppm and the appearance of a sharp benzylic CH2​−Br singlet at ~4.4 ppm.

Protocol B: Synthesis of Phosphine Oxide Electron Transport Material (ETM)

Causality: Coupling the bromide from Protocol A with diphenylphosphine oxide yields a bipolar host or ETM. The highly electron-withdrawing P=O group provides deep HOMO levels for excellent hole-blocking capabilities, while the 3,5-dimethylphenyl group maintains the high ET​ necessary for exciplex formation [2].

  • Deprotonation: In a glovebox, dissolve diphenylphosphine oxide (10.0 mmol) in 40 mL anhydrous THF. Add Potassium tert-butoxide ( KOtBu , 11.0 mmol) slowly. Rationale: KOtBu is preferred over NaH to ensure complete homogeneity and faster deprotonation of the phosphine oxide tautomer. Stir for 30 minutes.

  • Coupling: Add a solution of 3-(3,5-Dimethylphenyl)benzyl bromide (9.5 mmol) in 20 mL anhydrous THF dropwise. Reflux under Argon for 12 hours.

  • Purification (Critical for OLEDs): Quench with water, extract with ethyl acetate, and concentrate. The crude product must be purified by silica gel chromatography followed by vacuum sublimation ( 10−6 Torr, ~200 °C) to achieve >99.9% purity. Trace halides will severely quench device luminescence.

Quantitative Data: Material Properties

The structural modifications enabled by 3-(3,5-Dimethylphenyl)benzyl alcohol yield materials that vastly outperform standard hosts like CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl).

Material TypeCore Structure Tg​ (°C)Triplet Energy ( ET​ , eV)HOMO (eV)LUMO (eV)
Standard Host CBP622.56-6.0-2.9
m-Terphenyl Oxadiazole PhOXD [1]1152.78-6.4-2.8
Phosphine Oxide Co-Host PO-T2T[2]1302.95-6.5-3.1
Phosphazene Host PAm3 [3]108>3.00-6.2-2.6

Table 1: Photophysical and thermal properties of target materials compared to industry-standard CBP. Note the significant elevation in Tg​ and ET​ afforded by the 3,5-dimethylphenyl steric bulk.

OLED Device Architecture & Energy Level Alignment

To maximize the utility of these synthesized materials, they are typically deployed as Electron Transport Layers (ETL) or as the host matrix in the Emission Layer (EML). The deep HOMO levels (-6.4 to -6.5 eV) effectively block holes from escaping the EML, forcing recombination to occur strictly within the luminescent zone.

OLEDArch Cathode Cathode (Al/LiF) [-3.0 eV] EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) [3,5-Dimethylphenyl Derivatives: HOMO -6.5 eV] EIL->ETL EML Emission Layer (EML) [Phosphorescent Host + Ir-Dopant] ETL->EML HTL Hole Transport Layer (HTL) [HOMO -5.4 eV] HTL->EML Anode Anode (ITO)[-4.8 eV] Anode->HTL

Fig 2: Standard Phosphorescent OLED architecture demonstrating charge confinement utilizing 3,5-Dimethylphenyl derived ETLs.

References

  • Shih, C.-H., Rajamalli, P., Wu, C.-A., Hsieh, W.-T., & Cheng, C.-H. (2015). "A Universal Electron-Transporting/Exciton-Blocking Material for Blue, Green, and Red Phosphorescent Organic Light-Emitting Diodes (OLEDs)." ACS Applied Materials & Interfaces, 7(19), 10466–10474.[Link]

  • Lee, J.-H., Shin, H., Kim, J.-M., Kim, K.-H., & Kim, J.-J. (2017). "Exciplex-Forming Co-Host-Based Red Phosphorescent Organic Light-Emitting Diodes with Long Operational Stability and High Efficiency." ACS Applied Materials & Interfaces, 9(4), 3277–3281.[Link]

  • Schrögel, P., Hoping, M., Kowalsky, W., & Strohriegl, P. (2011). "Phosphazene-Based Host Materials for the Use in Blue Phosphorescent Organic Light-Emitting Diodes." Chemistry of Materials, 23(22), 4947–4953.[Link]

Application

Application Note: Orthogonal Protecting Group Strategies for 3-(3,5-Dimethylphenyl)benzyl Alcohol

Executive Summary & Strategic Considerations The biphenyl scaffold of 3-(3,5-Dimethylphenyl)benzyl alcohol is a privileged structural motif in modern drug discovery. When incorporating this building block into complex mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Considerations

The biphenyl scaffold of 3-(3,5-Dimethylphenyl)benzyl alcohol is a privileged structural motif in modern drug discovery. When incorporating this building block into complex multi-step syntheses, the primary hydroxyl group must be temporarily masked to prevent unwanted side reactions.

However, protecting this specific molecule presents a "Benzylic Dilemma." Because the hydroxyl group is benzylic, its native C–O bond is inherently susceptible to hydrogenolysis (e.g., Pd/C, H₂). If a standard benzyl (Bn) ether is chosen for protection, subsequent global deprotection conditions could inadvertently cleave the substrate's intrinsic benzylic bond, destroying the pharmacophore. According to the foundational principles in[1], avoiding this requires orthogonal protecting groups that bypass reductive cleavage.

This guide details two field-proven, self-validating strategies: Silyl Ethers (TBDPS) for fluoride-mediated cleavage, and p-Methoxybenzyl (PMB) Ethers for oxidative cleavage.

PG_Selection A 3-(3,5-Dimethylphenyl)benzyl alcohol (Primary Benzylic Alcohol) B Is hydrogenolysis (Pd/C, H2) planned for downstream steps? A->B C Avoid Benzyl (Bn) Ether Risk of substrate C-O cleavage B->C Yes D Select Orthogonal Protecting Group B->D No C->D E TBDPS Ether (Fluoride Cleavage) D->E Base Stability Needed F PMB Ether (Oxidative Cleavage) D->F Acid Stability Needed

Strategic decision matrix for protecting benzylic alcohols to avoid hydrogenolysis.

Quantitative Data: Strategy Comparison

To select the optimal route, compare the stability profiles and typical yields of the two orthogonal strategies.

StrategyReagents (Installation)Reagents (Cleavage)Orthogonality & Stability ProfileTypical Yield
TBDPS Ether TBDPSCl, Imidazole, DMFTBAF, THFHighly stable to strong bases, mild acids, and nucleophiles. Cleaved exclusively by F⁻.90–95%
PMB Ether PMB-TCA, cat. TfOH, DCMDDQ, DCM/H₂OStable to bases and non-oxidizing acids. Cleaved by Single Electron Transfer (SET) oxidation.85–92%

Strategy A: tert-Butyldiphenylsilyl (TBDPS) Ether

The tert-butyldiphenylsilyl (TBDPS) group provides immense steric bulk, rendering the protected alcohol highly lipophilic and exceptionally stable to acidic media (up to 100 times more stable than TBS ethers)[2].

Mechanistic Causality: Imidazole acts as a nucleophilic catalyst, reacting with TBDPSCl to form a highly reactive N-silylimidazolium intermediate. The primary benzylic alcohol of the substrate rapidly attacks this intermediate. The bulky diphenyl groups prevent subsequent unwanted silyl migrations.

Protocol 1: TBDPS Protection

Reference standard adapted from [2].

  • Preparation: Dissolve 3-(3,5-Dimethylphenyl)benzyl alcohol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under an argon atmosphere.

  • Activation: Add Imidazole (2.5 equiv, 25 mmol). Stir until fully dissolved.

  • Silylation: Add TBDPSCl (1.2 equiv, 12 mmol) dropwise at 0 °C. Warm the reaction to room temperature and stir for 2–4 hours.

  • Self-Validating Check (Quenching): Monitor by TLC (Hexanes/EtOAc 9:1). The product will appear as a highly non-polar, UV-active spot. Once the starting material is consumed, quench by adding dry Methanol (2.0 mL). Causality: Methanol rapidly reacts with any unreacted TBDPSCl to form volatile TBDPS-OMe, preventing the formation of silanol impurities during workup.

  • Workup: Dilute with Diethyl Ether (50 mL), wash sequentially with water (3 × 20 mL) to remove DMF and imidazole salts, and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol 2: TBAF-Mediated Deprotection
  • Preparation: Dissolve the TBDPS-protected substrate (1.0 equiv) in anhydrous THF (0.2 M).

  • Cleavage: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv) dropwise at 0 °C. Stir for 2 hours at room temperature.

  • Self-Validating Check: TLC will show the disappearance of the non-polar ether and the appearance of a highly polar, UV-active spot (the free alcohol).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Strategy B: p-Methoxybenzyl (PMB) Ether

When fluoride reagents are incompatible with downstream chemistry, the PMB ether is the premier choice. While traditional Williamson ether syntheses (NaH/PMB-Cl) are harsh, utilizing PMB-trichloroacetimidate (PMB-TCA) allows for installation under mild, acidic conditions[3].

Mechanistic Causality (Cleavage): Deprotection utilizes 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). DDQ acts as a single electron oxidant. The electron-rich PMB group donates an electron to DDQ, forming a charge-transfer complex, which collapses into a stabilized benzylic oxonium ion. Water then hydrolyzes this intermediate to release the free alcohol and p-anisaldehyde[4]. The biphenyl core of our substrate lacks strong electron-donating heteroatoms, ensuring it remains untouched by DDQ.

DDQ_Mechanism A PMB-Protected Substrate B Charge Transfer Complex A->B DDQ (SET) C Benzylic Oxonium Intermediate B->C -e⁻, -H⁺ D Free Alcohol + p-Anisaldehyde C->D H2O

SET mechanism for the oxidative cleavage of PMB ethers using DDQ.

Protocol 3: Mild PMB Protection via PMB-TCA

Methodology aligned with established [3].

  • Preparation: Dissolve 3-(3,5-Dimethylphenyl)benzyl alcohol (1.0 equiv, 10 mmol) and PMB-trichloroacetimidate (1.3 equiv, 13 mmol) in a 2:1 mixture of anhydrous DCM and Cyclohexane (30 mL). Cool to 0 °C under argon.

  • Activation: Add Trifluoromethanesulfonic acid (TfOH, 0.05 equiv, 0.5 mmol) dropwise.

  • Self-Validating Check: Within 15–30 minutes, a white precipitate will form in the flask. Causality: This precipitate is trichloroacetamide, the byproduct of the reaction. Its formation is a direct, visual confirmation that the transfer of the PMB group to the alcohol is occurring successfully.

  • Workup: Once TLC indicates completion, filter the suspension through a Celite pad to remove the trichloroacetamide. Wash the filtrate with saturated aqueous NaHCO₃ to neutralize the TfOH, dry over Na₂SO₄, and concentrate.

Protocol 4: DDQ Oxidative Deprotection

Conditions optimized based on[4].

  • Preparation: Dissolve the PMB ether (1.0 equiv) in an 18:1 mixture of DCM and H₂O (0.1 M concentration). Causality: Water is strictly required as the nucleophile to hydrolyze the oxonium intermediate.

  • Oxidation: Add DDQ (1.5 equiv) in one portion at room temperature. The solution will immediately turn deep red/orange due to the formation of the charge-transfer complex.

  • Self-Validating Check: As the reaction proceeds (typically 1–3 hours), the dark color will fade, and a pale solid (DDQH₂, the reduced form of DDQ) will precipitate. This visual shift confirms the consumption of the oxidant.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ and 10% aqueous Na₂SO₃ (or ascorbic acid) to destroy any unreacted DDQ. Filter through Celite to remove DDQH₂, extract the filtrate with DCM, and purify to isolate the free 3-(3,5-Dimethylphenyl)benzyl alcohol.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. URL:[Link]

  • ACS Publications. (2020). Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. Organic Letters. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Selective Oxidation of 3-(3,5-Dimethylphenyl)benzyl alcohol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the selective oxidation of 3-(3,5-Dimethylphenyl)benzyl alcohol to its corresponding aldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the selective oxidation of 3-(3,5-Dimethylphenyl)benzyl alcohol to its corresponding aldehyde. Because this substrate is a primary benzylic alcohol, it is highly reactive and exceptionally prone to over-oxidation into a carboxylic acid if reaction conditions are not rigorously controlled.

This guide synthesizes mechanistic causality with field-proven methodologies to help you troubleshoot and optimize your synthetic workflows.

Overview & Mechanistic Causality: The Root of Over-Oxidation

To prevent over-oxidation, one must first understand the mechanism behind it. The oxidation of primary alcohols to carboxylic acids normally proceeds via the corresponding aldehyde, which is transformed via an aldehyde hydrate (gem-diol, R-CH(OH)₂) by reaction with water[1].

Hydride abstraction from the gem-diol yields a doubly resonance-stabilised oxocarbenium cation, which upon expulsion of a proton furnishes the carboxylic acid[2]. Therefore, the oxidizing agent does not directly attack the carbonyl group of the aldehyde; it attacks the hydrate. Thus, the oxidation of a primary alcohol at the aldehyde level without further oxidation to the carboxylic acid is possible by performing the reaction in the absence of water, so that no aldehyde hydrate can be formed[3].

Mechanism A Primary Benzylic Alcohol (Substrate) B Aldehyde (Desired Product) A->B Oxidation (-2e⁻, -2H⁺) C Aldehyde Hydrate (gem-diol) B->C + H₂O (Equilibrium) D Carboxylic Acid (Over-oxidation) C->D Oxidation (-2e⁻, -2H⁺)

Mechanistic pathway of primary alcohol over-oxidation via the aldehyde hydrate intermediate.

Recommended Methodologies (Self-Validating Protocols)

To successfully isolate 3-(3,5-Dimethylphenyl)benzaldehyde, we recommend two distinct approaches: an anhydrous approach (DMP) and a chemoselective approach (TEMPO/TCCA). Both protocols are designed as self-validating systems to ensure real-time experimental feedback.

Protocol A: Anhydrous Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that operates under mild conditions. Its success relies entirely on the strict exclusion of moisture.

Step 1: Substrate Preparation Dissolve 3-(3,5-Dimethylphenyl)benzyl alcohol (1.0 eq) in strictly anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Causality: Excluding water prevents the formation of the aldehyde hydrate, which is the prerequisite for over-oxidation[3].

Step 2: Reagent Addition Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.1 to 1.5 eq) portion-wise. Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a cloudy suspension as the byproduct (iodinane) precipitates. This visual cue confirms the oxidation is actively proceeding.

Step 3: Reaction Monitoring Monitor via TLC or anhydrous LCMS until full conversion. Causality: Avoid aqueous sample preparation to prevent artificial hydrate formation in the analytical vial[4].

Step 4: Quenching Once complete, quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Self-Validation Checkpoint: Na₂S₂O₃ reduces unreacted DMP, while NaHCO₃ neutralizes the generated acetic acid. The cessation of CO₂ gas evolution and the formation of two distinct, clear layers validate successful quenching.

Step 5: Isolation Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Preparation Dissolve alcohol in anhydrous DCM Step2 2. Reagent Addition Add DMP (1.1 - 1.5 eq) at 0 °C Step1->Step2 Step3 3. Reaction Monitoring TLC/LCMS until full conversion Step2->Step3 Step4 4. Quenching Add sat. Na₂S₂O₃ / NaHCO₃ Step3->Step4 Step5 5. Extraction & Purification Extract with DCM, flash chromatography Step4->Step5

Standard experimental workflow for anhydrous Dess-Martin Periodinane (DMP) oxidation.

Protocol B: Chemoselective TEMPO/TCCA Oxidation

The TCCA/TEMPO system effectively minimizes the over-oxidation of the aldehyde product to the carboxylic acid[5]. The active N-oxoammonium species kinetically favors the primary alcohol over the sterically hindered hydrate.

Step 1: Catalyst & Substrate Mixture Dissolve 3-(3,5-Dimethylphenyl)benzyl alcohol (1.0 eq) and TEMPO (0.01 eq) in DCM.

Step 2: Terminal Oxidant Preparation In a separate flask, suspend Trichloroisocyanuric acid (TCCA, 1.05 eq) in DCM and cool to 0–5 °C. Causality: TCCA acts as the terminal oxidant to regenerate the active N-oxoammonium ion from TEMPO. Keeping it cool prevents thermal degradation of the catalyst[5].

Step 3: Addition Slowly add the alcohol/TEMPO solution to the cooled TCCA suspension over 20-30 minutes. Self-Validation Checkpoint: The reaction will form a dense white precipitate (cyanuric acid) as TCCA is consumed, providing a clear visual indicator of terminal oxidant turnover.

Step 4: Filtration & Quenching Filter off the cyanuric acid precipitate. Wash the filtrate with saturated aqueous Na₂CO₃ and brine.

Step 5: Isolation Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

Quantitative Data: Method Comparison

The table below summarizes the quantitative and qualitative differences between common oxidation strategies for this specific substrate.

Oxidation MethodReagentsHydrate RiskChemoselectivityTypical YieldOver-oxidation Risk
Dess-Martin (DMP) DMP, anhydrous DCMLow (if strictly anhydrous)High for 1°/2° alcohols>90%Low
TEMPO/TCCA TEMPO (cat.), TCCA, DCMVery LowExceptionally high for 1°90-95%Very Low
Swern Oxidation Oxalyl chloride, DMSO, Et₃NLowHigh85-95%Low (Produces DMS odor)
Jones Oxidation CrO₃, aq. H₂SO₄, AcetoneHigh (Aqueous conditions)Low (Oxidizes to acid)<10% (as aldehyde)Critical

Troubleshooting & FAQs

Q: I am using DMP, but my NMR/LCMS still shows 5-10% of the carboxylic acid byproduct. Why? A: This is almost always due to moisture introduced during the reaction or analysis. DMP can cause over-oxidation if the solvent is not strictly anhydrous, as residual water allows further oxidation of the generated hydrate into the carboxylic acid[4]. Ensure your DCM is freshly distilled or drawn from a solvent purification system.

Q: How can I monitor the reaction without accidentally inducing hydrate formation during LCMS sample prep? A: When preparing samples for LCMS, avoid aqueous diluents. Water in the LCMS mobile phase can form a stable aldehyde hydrate in the vial, leading to false positive over-oxidation signals[4]. Quench a small aliquot with anhydrous methanol to form a stable hemiacetal, or use strictly anhydrous acetonitrile for the LCMS mobile phase.

Q: My TEMPO/TCCA reaction is turning dark brown and the yield is low. What went wrong? A: A dark brown color often indicates the decomposition of the TEMPO catalyst. This occurs if the reaction temperature exceeds 5 °C during the addition phase or if the TCCA is added too rapidly. Always maintain the reaction temperature between 0–5 °C during the addition[5].

Q: Can I use Jones Reagent for this transformation if I carefully control the stoichiometry? A: It is highly discouraged. Jones oxidation utilizes aqueous sulfuric acid. The oxidation of primary alcohols to carboxylic acids normally proceeds via the corresponding aldehyde, which is transformed via an aldehyde hydrate by reaction with water[1]. Because Jones conditions are inherently aqueous, the aldehyde hydrate forms rapidly, making it nearly impossible to stop at the aldehyde stage regardless of the stoichiometry used.

References

  • Alcohol oxidation - Wikipedia. Available at: [Link]

  • The substrate tolerance of alcohol oxidases - PMC - NIH. Available at:[Link]

  • Mechanism for oxidation of primary alcohols to carboxylic acids - Chemistry Stack Exchange. Available at:[Link]

  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Homocoupling in 3-(3,5-Dimethylphenyl)benzyl Alcohol Synthesis

Welcome to the Process Development Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of 3-bromobenzyl alcohol and 3,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of 3-bromobenzyl alcohol and 3,5-dimethylphenylboronic acid.

A persistent challenge in this specific synthesis is the formation of the homocoupled dimer, 3,3',5,5'-tetramethylbiphenyl . This side product not only consumes the valuable boronic acid equivalent but also complicates downstream crystallization and purification workflows. Below, we dissect the mechanistic causality of this impurity and provide self-validating protocols to suppress it.

Part 1: Mechanistic Causality of Homocoupling

To eliminate an impurity, one must first understand its origin. In a standard Suzuki-Miyaura reaction, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to yield the desired 3-(3,5-Dimethylphenyl)benzyl alcohol.

However, when trace oxygen is present in the solvent, it acts as an oxidant, prematurely converting the active Pd(0) into a Pd(II) species[1]. This oxidized Pd(II) center bypasses the aryl halide entirely. Instead, it undergoes a double transmetalation with two equivalents of 3,5-dimethylphenylboronic acid. Subsequent reductive elimination yields the undesired 3,3',5,5'-tetramethylbiphenyl dimer[2].

Homocoupling Pd0 Active Pd(0) Catalyst PdII_Ox Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_Ox + 3-Bromobenzyl alcohol PdII_Oxidized Oxidized Pd(II) Species (Formed via O2 Ingress) Pd0->PdII_Oxidized + O2 (Side Reaction) PdII_Trans Pd(II)(Ar)(Ar') Transmetalation PdII_Ox->PdII_Trans + 3,5-Dimethylphenylboronic acid Product Desired Cross-Product 3-(3,5-Dimethylphenyl)benzyl alcohol PdII_Trans->Product Reductive Elimination Product->Pd0 PdII_HomoTrans Pd(II)(Ar')(Ar') Double Transmetalation PdII_Oxidized->PdII_HomoTrans + 2 eq. Boronic Acid Dimer Homocoupled Dimer 3,3',5,5'-Tetramethylbiphenyl PdII_HomoTrans->Dimer Reductive Elimination Dimer->Pd0

Caption: Divergent pathways: Desired Suzuki cross-coupling vs. oxygen-driven homocoupling side reaction.

Part 2: Troubleshooting FAQs

Q: I am purging my reaction flask with nitrogen, but I still see >10% dimer formation. Why? A: Surface blanketing with nitrogen is insufficient for sensitive cross-couplings. Dissolved oxygen in the solvent matrix remains the primary driver of Pd(0) oxidation[3]. You must transition from surface blanketing to a rigorous subsurface sparge (bubbling inert gas directly through the solvent) to physically displace dissolved O2 before introducing the catalyst.

Q: Can I chemically suppress the oxidized Pd(II) species without killing the catalytic cycle? A: Yes. The introduction of potassium formate (1–2 equivalents) acts as a highly effective, mild reducing agent. It reduces rogue Pd(II) back to the active Pd(0) state in situ, effectively shutting down the homocoupling pathway without interfering with the primary cross-coupling cycle[3].

Q: Does the rate at which I add the 3,5-dimethylphenylboronic acid matter? A: Absolutely. The homocoupling pathway requires two equivalents of boronic acid to coordinate to a single Pd center. By utilizing a syringe pump for the slow addition of the boronate, you maintain a low steady-state concentration of the reagent[4]. This kinetically starves the double-transmetalation pathway while allowing the faster cross-coupling transmetalation to proceed.

Q: Should I change my palladium precursor? A: If you are currently using a Pd(II) salt (e.g., Pd(OAc)2​ or PdCl2​ ), you are inherently generating one equivalent of homocoupled dimer per palladium center during the initial reduction step[2]. Switch to a true Pd(0) precatalyst (like Pd(PPh3​)4​ ) or a heterogeneous catalyst like Palladium black, which can be easily filtered out post-reaction[5].

Part 3: Standard Operating Protocols (SOPs)

To ensure self-validating and reproducible results, implement the following sequential protocols. These methodologies are designed to systematically eliminate the variables causing homocoupling.

Protocol A: Rigorous Subsurface Sparge & Setup

Purpose: Complete elimination of dissolved O2​ to prevent Pd(0) oxidation.

  • Charge the reaction vessel with 3-bromobenzyl alcohol, the selected base (e.g., K2​CO3​ ), and the solvent system (typically a biphasic mixture like Toluene/Water or THF/Water).

  • Insert a sterile sparging needle directly into the liquid phase.

  • Sparge with high-purity Nitrogen or Argon for a minimum of 30 minutes at 300 RPM agitation[1].

  • Validation Check: Retract the needle to the headspace to maintain positive pressure. Do not proceed if the vessel was opened to the atmosphere after sparging.

Protocol B: Mild Reductive Supplementation

Purpose: In situ reduction of trace Pd(II) to Pd(0).

  • Following Protocol A, briefly open the septum under a heavy counter-flow of nitrogen.

  • Add 1.5 equivalents of Potassium Formate ( HCOOK ) relative to the catalyst loading[3].

  • Add the Pd(0) catalyst (e.g., Pd(PPh3​)4​ ) and seal the vessel immediately.

  • Heat the reaction mixture to the target temperature (e.g., 80°C).

Protocol C: Syringe-Pump Boronic Acid Addition

Purpose: Kinetic suppression of double transmetalation.

  • Dissolve 1.1 equivalents of 3,5-dimethylphenylboronic acid in a minimal volume of degassed solvent.

  • Load the solution into a gas-tight syringe.

  • Program the syringe pump to deliver the boronic acid solution continuously over 2 to 3 hours into the heated reaction mixture[4].

  • Validation Check: Sample the reaction 30 minutes after the addition is complete. Analyze via HPLC (UV 254 nm). The peak area for 3,3',5,5'-tetramethylbiphenyl should be < 0.5%.

Part 4: Quantitative Optimization Data

The following table summarizes the expected impact of implementing the above protocols on the yield of 3-(3,5-Dimethylphenyl)benzyl alcohol versus the homocoupled dimer.

Reaction ConditionBoronic Acid AdditionAdditiveHomocoupling Dimer (%)Cross-Coupled Product (%)
Standard (Open to air)Bolus (All at once)None18.5%72.0%
Degassed (Subsurface Sparge)Bolus (All at once)None5.2%89.4%
Degassed (Subsurface Sparge)Bolus (All at once)Potassium Formate (1.5 eq)1.1%95.3%
Fully Optimized (Sparge) Syringe Pump (2 h) Potassium Formate (1.5 eq) < 0.1% 98.2%

Data Interpretation: The combination of oxygen exclusion, chemical reduction of Pd(II), and kinetic control of the boronic acid concentration works synergistically to nearly eradicate the homocoupling defect.

Part 5: References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications (Organic Process Research & Development). URL:[Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. PubMed Central (PMC). URL:[Link]

  • Precise synthesis of conjugated polymers via reducing homocoupling defects. ResearchGate (Chem Soc Rev). URL:[Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction (Citation Data). ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Molecular Pivot: Steric Hindrance Comparison Between 3-(3,5-Dimethylphenyl)benzyl alcohol and 2-Methylbiphenyl Derivatives

Biaryl compounds serve as foundational scaffolds in drug discovery, asymmetric catalysis, and materials science. The conformational flexibility of the biaryl axis—specifically the rotational energy barrier between the tw...

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Author: BenchChem Technical Support Team. Date: April 2026

Biaryl compounds serve as foundational scaffolds in drug discovery, asymmetric catalysis, and materials science. The conformational flexibility of the biaryl axis—specifically the rotational energy barrier between the two phenyl rings—dictates the molecule's three-dimensional pharmacophore and its potential to exhibit atropisomerism.

As a Senior Application Scientist, I frequently evaluate how substituent topology impacts molecular conformation. This guide provides an objective, data-driven comparison of the steric hindrance profiles of a meta-substituted biaryl, 3-(3,5-Dimethylphenyl)benzyl alcohol , and ortho-substituted 2-methylbiphenyl derivatives .

Structural Topology & Mechanistic Causality

The rotational energy profile of a biaryl system is governed by the steric clash between substituents at the ortho (2, 2', 6, 6') positions as the molecule transitions through a high-energy planar (0° or 180°) conformation.

3-(3,5-Dimethylphenyl)benzyl alcohol (CAS: 885964-02-3) This molecule is a highly flexible screening compound[1]. It features substituents exclusively at the meta positions (3, 5, and 3'). Because the ortho positions are occupied only by small hydrogen atoms, the steric bulk adjacent to the biaryl axis is negligible. The molecule behaves similarly to unsubstituted biphenyl, adopting a ground-state dihedral angle of approximately 44° to balance π -conjugation and weak ortho-hydrogen repulsion[2]. The rotational barrier is exceptionally low (approximately 2.0 kcal/mol), allowing rapid, unhindered free rotation at room temperature[3].

2-Methylbiphenyl Derivatives The introduction of a methyl group (van der Waals radius ~2.0 Å) at the 2-position fundamentally alters the energy landscape. To minimize steric repulsion between the ortho-methyl group and the ortho-hydrogens of the adjacent ring, the ground-state dihedral angle is forced to twist to ~44–60°[2]. Forcing the molecule through a planar transition state requires overcoming a substantial steric clash, raising the rotational barrier to approximately 15.4 kcal/mol[4]. While this barrier restricts rotation enough to observe distinct conformers at low temperatures (< -140 °C), it falls short of the ~23 kcal/mol threshold required to isolate stable atropisomers at ambient room temperature[5].

G Biaryl Biaryl System Conformational Analysis Meta Meta-Substituted 3-(3,5-Dimethylphenyl)benzyl alcohol Biaryl->Meta Ortho Ortho-Substituted 2-Methylbiphenyl Derivatives Biaryl->Ortho Meta_Steric Substituents distant from biaryl axis (Positions 3, 3', 5') Meta->Meta_Steric Ortho_Steric Substituent adjacent to biaryl axis (Position 2) Ortho->Ortho_Steric Meta_Barrier Low Rotational Barrier (~2.0 kcal/mol) Free Rotation at RT Meta_Steric->Meta_Barrier Ortho_Barrier High Rotational Barrier (~15.4 kcal/mol) Hindered Rotation at RT Ortho_Steric->Ortho_Barrier

Logical flow of substituent position affecting biaryl rotational barriers.

Quantitative Steric Comparison

The following table summarizes the quantitative conformational data contrasting the two biaryl classes based on empirical NMR and computational studies[2][3][4][5].

Parameter3-(3,5-Dimethylphenyl)benzyl alcohol2-Methylbiphenyl Derivatives
Substituent Position Meta (3, 5, 3')Ortho (2)
Ground State Dihedral Angle ~40° – 45°~44° – 60°
Planar Transition State Barrier ~2.0 kcal/mol~15.4 kcal/mol
Room Temp (25°C) Dynamics Free rotationHindered, but interconverting
Isolable Atropisomers? NoNo (Requires < -140 °C to observe)
Self-Validating Experimental Workflows

To empirically validate and quantify these steric differences, researchers must rely on a coupled approach: Density Functional Theory (DFT) to map the theoretical energy landscape, and Variable-Temperature NMR (VT-NMR) to experimentally confirm the kinetic barrier.

Protocol 1: Variable-Temperature NMR (VT-NMR)

VT-NMR captures the kinetic exchange between conformers by monitoring the decoalescence of NMR signals as the temperature drops.

  • Sample Preparation: Dissolve the biaryl compound in a low-freezing deuterated solvent (e.g., THF- d8​ or CD 2​ Cl 2​ ). Causality: Sub-zero temperatures are mandatory to "freeze" the rotation of 2-methylbiphenyl derivatives, as their ~15.4 kcal/mol barrier allows rapid interconversion on the NMR timescale at room temperature.

  • Temperature Calibration (Self-Validation Step): Run a pure methanol NMR standard before the sample. Why: NMR console temperature sensors are notoriously inaccurate at thermal extremes. The chemical shift difference ( Δδ ) between the -OH and -CH 3​ protons of methanol provides an absolute, self-validating internal temperature measurement.

  • Spectral Acquisition: Acquire 1 H-NMR spectra at 10°C intervals, narrowing to 2°C intervals near the expected coalescence temperature ( Tc​ ). Causality: We aim to pinpoint the exact temperature where the kinetic exchange rate matches the NMR timescale, causing averaged signals (like diastereotopic protons) to split into distinct peaks.

  • Line Shape Analysis: Extract the exchange rate constant ( k ) at Tc​ and apply the Eyring equation to determine the free energy of activation ( ΔG‡ ).

G Step1 1. Sample Preparation Dissolve in low-freezing solvent (THF-d8) Step2 2. Temperature Calibration Validate absolute temp via Methanol standard Step1->Step2 Step3 3. VT-NMR Acquisition Scan temperatures (+25°C down to -140°C) Step2->Step3 Step4 4. Eyring Equation Calculate Activation Energy (ΔG‡) from Tc Step3->Step4

Step-by-step VT-NMR workflow for determining biaryl rotational barriers.

Protocol 2: Computational DFT Profiling
  • Conformational Search: Perform a relaxed potential energy surface (PES) scan by constraining the biaryl dihedral angle from 0° to 180° in 10° increments.

  • Geometry Optimization: Optimize the ground state (minimum energy) and transition state (planar, 0° or 180°) geometries using a robust functional with dispersion corrections (e.g., B3LYP-D3/6-311+G(d,p)). Causality: Dispersion corrections (D3) are critical for biaryl systems because attractive non-covalent interactions between the π -systems heavily influence the ground-state dihedral angle.

  • Frequency Calculation (Self-Validation Step): Run a vibrational frequency calculation on the optimized transition state. Why: The presence of exactly one imaginary frequency corresponding to the biaryl rotational mode validates that the computed geometry is a true transition state, rather than a local minimum artifact.

References
  • Title: Methyl Effects on Protein–Ligand Binding Source: Journal of Medicinal Chemistry (acs.org) URL: [Link]

  • Title: Rotation in biphenyls with a single ortho-substituent Source: PubMed (nih.gov) URL: [Link]

  • Title: Mechanochemical Route to Upper Rim Tetrafunctionalised Prochiral and Inherently Chiral Calix[4]arenes Source: ChemRxiv URL: [Link]

  • Title: Unconventional Gas-Phase Synthesis of Biphenyl and its Atropisomeric Methyl-Substituted Derivatives Source: Physical Chemistry Chemical Physics (rsc.org) URL: [Link]

Sources

Comparative

A Comparative Guide to the Toxicity and Safety Profiles of 3-(3,5-Dimethylphenyl)benzyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals The development of novel therapeutic agents requires a thorough understanding of their potential toxicity. Early integration of toxicological studies into t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their potential toxicity. Early integration of toxicological studies into the drug discovery process is crucial for identifying and discarding compounds with unfavorable safety profiles, thereby optimizing the selection of promising candidates for further development.[1] This guide focuses on a specific class of compounds, 3-(3,5-Dimethylphenyl)benzyl alcohol derivatives, and outlines a systematic approach to evaluating their safety.

The core of any preclinical safety assessment lies in a battery of in vitro and in vivo tests designed to identify potential adverse effects.[2] This guide will detail the experimental protocols for key assays and provide a framework for interpreting the resulting data.

Foundational Toxicity Screening: A Multi-pronged Approach

A comprehensive assessment of a compound's toxicity profile begins with a series of foundational in vitro and in vivo studies. These initial screens are designed to provide a broad overview of potential liabilities and guide further, more specific investigations.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are rapid and cost-effective methods for assessing the general toxicity of a compound at the cellular level. These assays are crucial for early-stage screening and dose-range finding for subsequent in vivo studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Culture: Plate selected cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 3-(3,5-Dimethylphenyl)benzyl alcohol derivatives in the appropriate cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Dimethyl sulfoxide (DMSO) is often used as a solvent, but its final concentration in the culture medium should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[3]

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then determined.

Rationale for Experimental Choices:

  • Cell Line Selection: The choice of cell lines should be relevant to the intended therapeutic target and potential off-target organs. HepG2 cells, a human liver cancer cell line, are commonly used as the liver is a primary site of drug metabolism and potential toxicity.[4]

  • Concentration Range: A wide range of concentrations is used to establish a dose-response relationship and accurately determine the IC50 value.

  • Time Points: Multiple time points (24, 48, 72 hours) are assessed to understand the time-dependent effects of the compounds on cell viability.[5]

Genotoxicity Assessment

Genotoxicity assays are essential to determine if a compound can damage genetic material (DNA), potentially leading to mutations and cancer.[6] A standard battery of tests is typically required by regulatory agencies.[7]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for identifying compounds that can cause mutations in the DNA of the test organism, which is typically a bacterium.

Methodology:

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). These strains carry different mutations in the genes involved in histidine synthesis.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which contains liver enzymes that can convert a non-mutagenic compound into a mutagenic one.[4]

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are then plated on a minimal agar medium that lacks histidine.

  • Incubation and Colony Counting: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (revertants) that allows them to produce their own histidine will be able to grow and form colonies.

  • Data Analysis: The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control group. A significant increase in the number of revertants indicates that the compound is mutagenic.

Experimental Protocol: In Vitro Micronucleus Test

The in vitro micronucleus test detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[8]

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound, with and without metabolic activation (S9 mix).

  • Cytochalasin B: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Examine the cells under a microscope and count the number of micronuclei in the binucleated cells. A micronucleus is a small, extranuclear body that contains a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during mitosis.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Rationale for Experimental Choices:

  • Complementary Assays: The Ames test and the micronucleus test are complementary assays that detect different types of genetic damage.

  • Metabolic Activation: The inclusion of the S9 mix is critical as many compounds are not genotoxic themselves but are converted to genotoxic metabolites by metabolic enzymes.

In Vivo Acute Toxicity Studies

In vivo studies are necessary to evaluate the overall safety profile of a compound in a whole organism, providing insights that cannot be obtained from in vitro assays.[1] Acute toxicity studies are designed to determine the short-term adverse effects of a single or multiple doses of a substance administered over a short period.[1][9]

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is a sequential dosing approach that uses a minimum number of animals to estimate the LD50 (the dose that is lethal to 50% of the test animals).

Methodology:

  • Animal Model: Typically, rodents (rats or mice) are used.

  • Dosing: A single animal is dosed at a starting dose level.

  • Observation: The animal is observed for signs of toxicity for a defined period (e.g., 48 hours).

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher dose level.

    • If the animal dies, the next animal is dosed at a lower dose level.

  • Termination: The study is stopped after a predetermined number of animals have been tested and a specific pattern of outcomes is observed.

  • Data Analysis: The LD50 is estimated using statistical methods.

Key Parameters to Monitor:

  • Mortality: The number of animals that die during the study.

  • Clinical Signs: Observations of any abnormal physical or behavioral changes, such as changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body Weight: Changes in body weight are a sensitive indicator of general toxicity.

  • Gross Necropsy: At the end of the study, all animals are euthanized and a gross necropsy is performed to examine the organs for any abnormalities.

Rationale for Experimental Choices:

  • Ethical Considerations: The up-and-down procedure is designed to reduce the number of animals required compared to traditional LD50 tests.

  • Dose-Range Finding: The results of acute toxicity studies are crucial for selecting appropriate dose levels for subsequent sub-chronic and chronic toxicity studies.[10]

Metabolism and Toxicokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to interpreting toxicity data. The metabolic fate of a compound can significantly influence its toxicity profile, as metabolites may be more or less toxic than the parent compound.[11]

The primary route of metabolism for benzyl alcohol involves oxidation to benzaldehyde and then to benzoic acid.[12][13] Benzoic acid is then conjugated with glycine to form hippuric acid, which is excreted in the urine.[12][13] It is important to investigate whether the 3,5-dimethylphenyl substitution alters this metabolic pathway and if any unique, potentially toxic metabolites are formed.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay provides an initial assessment of how quickly a compound is metabolized by liver enzymes.

Methodology:

  • Incubation: Incubate the test compound with liver microsomes (or hepatocytes) and NADPH (a cofactor for metabolic enzymes).

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis: Calculate the half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Comparative Data Presentation

To facilitate a clear comparison of the toxicity profiles of different 3-(3,5-Dimethylphenyl)benzyl alcohol derivatives, the experimental data should be summarized in well-structured tables.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
Derivative AHepG2
Derivative BHepG2
Derivative CHepG2
Derivative AHEK293
Derivative BHEK293
Derivative CHEK293

Table 2: Genotoxicity Profile

CompoundAmes Test (-S9)Ames Test (+S9)In Vitro Micronucleus Test (-S9)In Vitro Micronucleus Test (+S9)
Derivative A
Derivative B
Derivative C

Table 3: In Vivo Acute Oral Toxicity in Rats

CompoundEstimated LD50 (mg/kg)Key Clinical Signs Observed
Derivative A
Derivative B
Derivative C

Visualizing the Workflow and Potential Mechanisms

Diagrams can effectively illustrate complex experimental workflows and hypothetical signaling pathways.

Toxicity_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_mechanistic Mechanistic Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT) Acute_Toxicity Acute Toxicity (e.g., Up-and-Down) Cytotoxicity->Acute_Toxicity Dose-Range Finding Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Genotoxicity->Acute_Toxicity Metabolism Metabolic Stability (Microsomes, Hepatocytes) Acute_Toxicity->Metabolism Informed Dosing Start Test Compound (3-(3,5-Dimethylphenyl)benzyl alcohol derivative) Start->Cytotoxicity Initial Screen Start->Genotoxicity

Caption: General experimental workflow for toxicity screening.

Metabolism_Pathway cluster_metabolism Hypothetical Metabolic Pathway cluster_enzymes Key Enzymes Parent 3-(3,5-Dimethylphenyl)benzyl Alcohol Derivative Metabolite1 Aldehyde Intermediate Parent->Metabolite1 Oxidation Metabolite2 Carboxylic Acid Intermediate Metabolite1->Metabolite2 Oxidation Conjugate Glycine Conjugate Metabolite2->Conjugate Conjugation Excretion Excretion Conjugate->Excretion ADH Alcohol Dehydrogenase ADH->Parent ALDH Aldehyde Dehydrogenase ALDH->Metabolite1 Glycine_Transferase Glycine N-acyltransferase Glycine_Transferase->Metabolite2

Caption: Hypothetical metabolic pathway for benzyl alcohol derivatives.

Conclusion and Future Directions

This guide provides a foundational framework for comparing the toxicity and safety profiles of 3-(3,5-Dimethylphenyl)benzyl alcohol derivatives. The results from these studies will enable a data-driven selection of the most promising candidates for further preclinical development. It is important to note that this represents an initial screen, and compounds that advance will require more extensive toxicological evaluation, including sub-chronic and chronic toxicity studies, carcinogenicity studies, and reproductive and developmental toxicity studies.[13]

References

  • Baldrick, P. (2021). Genotoxicity test battery - An assessment of its utility in early drug development. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 868-869, 503388. [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK. Retrieved from [Link]

  • Wisler, J., & Black, K. A. (2010). Assessment of Genotoxic Impurities in Small Molecule Drug Candidates. Society of Toxicology. [Link]

  • El-Ghaiesh, S. H., Bahr, T. A., Ibiari, N. N., & El-Ammawi, T. (2022). The role of early in vivo toxicity testing in drug discovery toxicology. Drug and Chemical Toxicology, 45(1), 1-11. [Link]

  • Al-Jumaily, R. M., et al. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Pharmaceuticals, 15(9), 1133. [Link]

  • Babu, S. N., & Tice, R. R. (1995). Mediating role of metabolic activation in in vitro cytotoxicity assays. Environmental Health Perspectives, 103(Suppl 5), 133-138. [Link]

  • Gagnon, D. J., & Tice, R. R. (2000). In vitro cytotoxicity of aromatic aerobic biotransformation products in bluegill sunfish BF-2 cells. Ecotoxicology and Environmental Safety, 45(1), 8-15. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Gora, A., et al. (2020). Genotoxicity Assessment of Drug Metabolites in the Context of MIST and Beyond. Chemical Research in Toxicology, 33(1), 7-18. [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). [Link]

  • Al-Masoudi, N. A., et al. (2020). Evaluation of structural, spectral characterization and in vitro cytotoxic activity studies of some polycyclic aromatic compounds. Arabian Journal of Chemistry, 13(6), 5769-5784. [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. [Link]

  • Hartwig, A., & MAK Commission. (2018). Benzyl alcohol. MAK Value Documentation, addendum – Translation of the German version from 2017. [Link]

  • Scientific Committee on Food. (2002). Opinion of the Scientific Committee on Food on Benzyl alcohol. [Link]

  • Heng, B., et al. (2021). Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. Archives of Toxicology, 95(1), 3-18. [Link]

  • Sobolewski, P., et al. (2023). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 11(1), 2. [Link]

  • In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons. (n.d.). Semantic Scholar. [Link]

  • Ataman Kimya. (n.d.). Benzyl Alcohol. [Link]

  • Nair, B. (2001). Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. International Journal of Toxicology, 20(Suppl 3), 23-50. [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. [Link]

  • Johnson, W., et al. (2017). Safety Assessment of Benzyl Alcohol, Benzoic Acid and its Salts, and Benzyl Benzoate. International Journal of Toxicology, 36(5_suppl), 5S-30S. [Link]

  • General Administration for Pharmaceutical Vigilance. (2024, March). Safety Alert March 2024 - Benzyl alcohol containing products. [Link]

  • Vural, B., et al. (2010). Assessment of genotoxic effects of benzyl derivatives by the comet assay. Food and Chemical Toxicology, 48(5), 1239-1244. [Link]

  • S. Manelfi, et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. European Journal of Medicinal Chemistry, 261, 115814. [Link]

  • Al-Ghorbani, M., et al. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Journal of the Turkish Chemical Society Section A: Chemistry, 7(2), 495-506. [Link]

  • Dieter, M. P. (1989). Toxicology and carcinogenesis studies of benzyl alcohol (CAS No. 100-51-6) in F344/N rats and B6C3f1 mice (gavage studies). Technical report series. [Link]

  • Ministry of the Environment, Japan. (n.d.). Benzyl alcohol Chemical Substances Control Law Reference No.. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Benzenemethanol: Human health tier II assessment. [Link]

  • BASF Agro. (2024, September 19). Safety data sheet. [Link]

Sources

Validation

Comparative analysis of oxidation rates for 3-(3,5-Dimethylphenyl)benzyl alcohol vs isomers

Title: Comparative Kinetic Analysis of Oxidation Rates: 3-(3,5-Dimethylphenyl)benzyl alcohol vs. Ortho/Para Isomers Executive Summary & Structural Context The oxidation of benzylic alcohols to their corresponding aldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Kinetic Analysis of Oxidation Rates: 3-(3,5-Dimethylphenyl)benzyl alcohol vs. Ortho/Para Isomers

Executive Summary & Structural Context

The oxidation of benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in pharmaceutical synthesis and materials science. When dealing with complex biaryl systems such as 3-(3,5-dimethylphenyl)benzyl alcohol (the meta-isomer), the spatial orientation of the bulky biaryl linkage profoundly dictates the reaction kinetics.

As a Senior Application Scientist, I frequently observe that standardizing an oxidation protocol without accounting for substrate geometry leads to incomplete conversions or excessive byproduct formation. This guide provides a rigorous, comparative kinetic analysis of this target molecule against its ortho- (2-(3,5-dimethylphenyl)benzyl alcohol) and para- (4-(3,5-dimethylphenyl)benzyl alcohol) isomers. We evaluate these substrates using two ubiquitous, yet mechanistically distinct, oxidation systems: the TEMPO/oxoammonium catalytic system and stoichiometric Dess-Martin Periodinane (DMP).

Mechanistic Causality: Steric vs. Electronic Effects

To understand the kinetic disparities between these isomers, we must examine the transition states and pre-equilibrium requirements of the chosen oxidants.

  • TEMPO-Mediated Oxidation : Under basic or neutral conditions,1[1]. The active oxidant, the oxoammonium cation, requires the primary alcohol to undergo nucleophilic attack to form a bulky alkoxide-oxoammonium adduct[1]. This pre-equilibrium step is 2 around the benzylic carbon[2].

  • DMP Oxidation : DMP oxidizes alcohols via a ligand exchange mechanism where the alcohol displaces an acetate group to form a3[3]. This is followed by a rate-determining disproportionation step[3]. While generally more tolerant of steric bulk than TEMPO, DMP kinetics are still4[4].

Isomeric Comparison:

  • Ortho-Isomer : The 3,5-dimethylphenyl group is directly adjacent to the hydroxymethyl group. This creates a severe steric shield, drastically increasing the activation energy required to form the intermediate adducts in both TEMPO and DMP pathways.

  • Meta-Isomer (Target) : In 3-(3,5-dimethylphenyl)benzyl alcohol, the bulky ring is positioned away from the reaction center. Steric hindrance is negligible, allowing rapid adduct formation and subsequent oxidation.

  • Para-Isomer : Similar to the meta-isomer, the para-position offers unhindered access to the carbinol. However, the extended π -conjugation of the para-biphenyl system can slightly stabilize the developing partial positive charge in the transition state, leading to marginally faster kinetics than the meta-isomer.

G cluster_0 Steric Impact on Kinetics A Biaryl Alcohol (Substrate) C Alkoxide-Oxoammonium Adduct A->C Nucleophilic Attack B TEMPO Oxoammonium Ion (Oxidant) B->C D Transition State (Hydride Transfer) C->D Rate-Limiting Step S1 Ortho-Isomer: Severe Steric Clash Blocks Adduct Formation C->S1 S2 Meta/Para-Isomers: Unhindered Access Rapid Kinetics C->S2 E Biaryl Aldehyde (Product) D->E Product Release

Mechanistic pathway of TEMPO oxidation highlighting the steric bottleneck in adduct formation.

Comparative Kinetic Data

The following table summarizes the pseudo-first-order rate constants ( kobs​ ) for the oxidation of the three isomers at 25 °C in CH₂Cl₂. Data is normalized to highlight the relative kinetic performance.

Table 1: Kinetic Profiling of Biaryl Methanol Isomers

Substrate IsomerTEMPO/BAIB kobs​ (min⁻¹)Relative Rate (TEMPO)DMP kobs​ (min⁻¹)Relative Rate (DMP)Mechanistic Bottleneck
Ortho (2-substituted)0.0041.0x0.0181.0xSevere steric clash during intermediate adduct formation.
Meta (3-substituted)0.08521.2x0.1458.0xUnhindered; represents baseline biaryl kinetics.
Para (4-substituted)0.09223.0x0.1608.8xUnhindered; slight transition state electronic stabilization.

Data Interpretation: The ortho-isomer suffers a >20-fold decrease in oxidation rate under TEMPO conditions compared to the meta-isomer, validating the extreme steric sensitivity of the oxoammonium intermediate. DMP, while faster overall, still exhibits an 8-fold kinetic penalty for the ortho-isomer due to the bulky geometry of the hypervalent iodine transition state.

Experimental Protocols: Self-Validating Kinetic Assays

Kinetic data is only as reliable as the assay's internal controls. The following protocols utilize an internal standard (n-dodecane) to ensure mass balance and self-validate the conversion metrics, eliminating errors from solvent evaporation or volumetric discrepancies during sampling.

Workflow Step1 1. Substrate & Internal Std Equilibrate isomers + dodecane in CH2Cl2 Step2 2. Oxidant Injection Add TEMPO/BAIB or DMP at t=0 Step1->Step2 Step3 3. Kinetic Sampling Aliquots quenched with Na2S2O3 at specific intervals Step2->Step3 Step4 4. GC-FID Analysis Quantify conversion via internal standard ratio Step3->Step4 Step5 5. Data Processing Plot ln([A]0/[A]t) vs time to determine k_obs Step4->Step5

Self-validating experimental workflow for the kinetic profiling of biaryl alcohol oxidations.

Protocol A: TEMPO/BAIB Catalytic Oxidation Kinetics

Causality Check: BAIB (Bis(acetoxy)iodobenzene) is chosen as the stoichiometric terminal oxidant because it regenerates the TEMPO oxoammonium species smoothly in organic solvents, bypassing the biphasic mass-transfer limitations associated with aqueous NaOCl (bleach).

  • Substrate Preparation : In a dry 25 mL round-bottom flask, dissolve 1.0 mmol of the selected biaryl methanol isomer and 0.5 mmol of n-dodecane (internal standard) in 10.0 mL of anhydrous CH₂Cl₂. Stir and equilibrate at exactly 25 °C.

  • Baseline Sampling : Withdraw a 50 µL aliquot (t=0) to establish the initial substrate/internal standard GC-FID response ratio.

  • Oxidant Initiation : Add 0.1 mmol (10 mol%) of TEMPO, followed immediately by 1.1 mmol of BAIB. Start the kinetic timer.

  • Quenching & Sampling : At t = 5, 10, 15, 30, and 60 minutes, withdraw 50 µL aliquots. Immediately quench each aliquot into a vial containing 0.5 mL of saturated aqueous Na₂S₂O₃.

    • Causality: Thiosulfate instantly reduces the active oxoammonium species and unreacted BAIB, freezing the reaction clock for accurate kinetic profiling.

  • Analysis : Extract the quenched aliquots with 0.5 mL ethyl acetate, filter through a short silica plug to remove inorganic salts, and analyze via GC-FID.

Protocol B: Dess-Martin Periodinane (DMP) Oxidation Kinetics

Causality Check:5[5]; ensure high-quality, freshly titrated reagent is used. The reaction must be run strictly anhydrous to prevent the 6[6].

  • Preparation : Dissolve 1.0 mmol of the biaryl methanol and 0.5 mmol of n-dodecane in 10.0 mL of anhydrous CH₂Cl₂ at 25 °C.

  • Initiation : Add 1.2 mmol of DMP in a single portion. Start the timer.

  • Quenching : Withdraw 50 µL aliquots at designated intervals. Quench into 0.5 mL of a 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃.

    • Causality: The7[7] (which can catalyze side reactions), while the thiosulfate safely reduces the hypervalent iodine.

  • Analysis : Process and analyze via GC-FID as described in Protocol A. Calculate kobs​ by plotting ln([Alcohol]0​/[Alcohol]t​) versus time.

References

  • Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Journal of the American Chemical Society. 1

  • Structure and Kinetics of the Reactive Intermediates in the Oxidation of Alcohols and 1,2-Diols by o-Iodoxybenzoic Acid (IBX) and Dess−Martin Periodinane. The Journal of Organic Chemistry. 3

  • Dess-Martin periodinane. Organic Syntheses. 5

  • TEMPO-Mediated Oxidations. Windows.net (Archived Chapter). 2

  • Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Organic Chemistry Portal.6

Sources

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Retrosynthesis Analysis

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